AM-5308
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H35N5O5S |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m1/s1 |
InChI Key |
IUDCFCQNVQWCCI-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Canonical SMILES |
CC1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
Foundational & Exploratory
KIF18A Inhibition by AM-5308: A Technical Guide to its Mechanism and Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, KIF18A is often overexpressed and becomes a critical dependency for cell survival. Inhibition of KIF18A in these cells leads to mitotic catastrophe and apoptosis, making it a promising therapeutic target. AM-5308 is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant anti-tumor activity in preclinical models of CIN cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the KIF18A inhibition pathway by this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.
Mechanism of Action
This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2] This enzymatic activity is crucial for KIF18A to translocate along microtubules and regulate their dynamics at the kinetochore. By blocking ATP hydrolysis, this compound effectively stalls KIF18A, leading to a cascade of events within the mitotic machinery.
The primary consequence of KIF18A inhibition by this compound is the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint).[1] This cellular surveillance mechanism ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. In the presence of this compound, the improper chromosome alignment due to KIF18A dysfunction triggers a prolonged mitotic arrest.[3] This sustained arrest ultimately leads to apoptosis and cell death, particularly in cancer cells with high levels of chromosomal instability that are heavily reliant on KIF18A for successful mitosis.[1]
Signaling Pathway and Experimental Workflow
The inhibition of KIF18A by this compound initiates a specific signaling cascade that culminates in the selective elimination of chromosomally unstable cancer cells. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating KIF18A inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Parameter | Value | Cell Line/Target | Reference |
| Kinesin-8 Microtubule ATPase Assay | IC50 | 47 nM | KIF18A | [1][2] |
| Cell Viability Assay | EC50 | 0.041 µM | MDA-MB-157 | [1] |
| Mitotic Checkpoint Activation | - | Arrests cell cycle in mitosis | MDA-MB-157, Human bone marrow cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| OVCAR-3 Xenograft (mouse) | 25 mg/kg, intraperitoneal (ip), once daily for 2 days | Inhibition of tumor growth | [1] |
Experimental Protocols
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay, which is commonly used to measure the ATPase activity of kinesin motors like KIF18A.
Materials:
-
Recombinant human KIF18A protein
-
Taxol-stabilized microtubules
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 10 µM Taxol, and 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, microtubules, and the diluted this compound.
-
Enzyme Addition: Add the recombinant KIF18A protein to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to a final concentration appropriate for the assay (e.g., the Km for ATP or a concentration that gives a robust signal).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the ATPase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of KIF18A ATPase activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MDA-MB-157)
This protocol describes a typical cell viability assay using a commercially available reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay.
Materials:
-
MDA-MB-157 cells
-
Complete growth medium (e.g., Leibovitz's L-15 Medium supplemented with 10% FBS and antibiotics)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed MDA-MB-157 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include vehicle control (DMSO) wells.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent cell viability at each compound concentration. Calculate the EC50 value by fitting the data to a dose-response curve.
OVCAR-3 Xenograft Model
This protocol outlines the general steps for establishing and utilizing an OVCAR-3 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
OVCAR-3 cells
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture OVCAR-3 cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Inoculation: Subcutaneously inject the OVCAR-3 cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection according to the planned dosing schedule (e.g., once daily).[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a promising KIF18A inhibitor that selectively targets the mitotic vulnerability of chromosomally unstable cancer cells. Its mechanism of action, centered on the inhibition of KIF18A's ATPase activity and subsequent activation of the mitotic checkpoint, provides a strong rationale for its development as a cancer therapeutic. The preclinical data, supported by robust in vitro and in vivo models, demonstrate its potential to effectively inhibit tumor growth in relevant cancer types. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other KIF18A inhibitors.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
AM-5308: A Targeted Approach to Mitotic Disruption in Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3][4][5][6][7][8] This document provides a comprehensive technical overview of the cellular effects of this compound on mitosis, with a particular focus on its potential as a therapeutic agent for cancers characterized by chromosomal instability (CIN). This compound activates the mitotic checkpoint, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines.[1][2][3][4][5][9][10] Its mechanism of action is centered on the inhibition of KIF18A's microtubule-dependent ATPase activity, which is crucial for proper chromosome segregation during cell division.[1][2][3][4][5] This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the associated pathways and workflows.
Introduction
Targeting the mitotic machinery is a clinically validated strategy in oncology. However, traditional anti-mitotic agents, such as taxanes, often suffer from dose-limiting toxicities due to their impact on healthy proliferating cells.[9] The kinesin superfamily of motor proteins presents an attractive alternative set of targets due to their specialized roles in mitosis. KIF18A, a plus-end directed motor protein, plays a critical role in dampening chromosome oscillations at the metaphase plate, ensuring accurate chromosome segregation.[11]
This compound has emerged from structure-activity relationship (SAR) efforts as a late-stage, potent, and selective inhibitor of KIF18A.[9] Preclinical studies have demonstrated its efficacy in selectively killing cancer cells with high CIN, a common feature of aggressive cancers like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[9][12][13] This targeted approach offers the potential for a wider therapeutic window compared to conventional anti-mitotic drugs.
Mechanism of Action
This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2][3][4][5] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the kinetochore, leading to a cascade of mitotic defects. The primary consequences of KIF18A inhibition by this compound include:
-
Activation of the Spindle Assembly Checkpoint (SAC): By disrupting proper chromosome alignment, this compound triggers a sustained activation of the SAC, also known as the mitotic checkpoint.[1][2][3][4][5][9][10] This prevents the cell from prematurely entering anaphase.
-
Mitotic Arrest: The prolonged SAC activation leads to a G2/M phase cell cycle arrest.[1]
-
Spindle Abnormalities: Treatment with this compound results in abnormal mitotic spindles, including multipolarity and centrosome fragmentation.[9]
-
Apoptosis: Ultimately, the sustained mitotic arrest and cellular stress induce programmed cell death (apoptosis) in cancer cells.[9]
A key finding is that cancer cell lines with CIN features show a heightened sensitivity to KIF18A inhibition.[9] This suggests that these cells have a greater dependency on KIF18A for mitotic fidelity, making them selectively vulnerable to this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Cellular Effects of this compound
| Parameter | Cell Line | Value | Reference |
| KIF18A IC50 | (Biochemical Assay) | 47 nM | [1][2][3][4][5][7] |
| Mitotic Arrest EC50 | MDA-MB-157 | 0.041 µM | [1] |
| pH3 (mitotic marker) EC50 | OVCAR-3 | Not explicitly stated, but concentration-dependent increase observed | [14] |
| Cell Growth EC50 (96h) | HeLa | ~0.1 µM | [9] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Model | Treatment | Outcome | Reference |
| OVCAR-3 Xenograft | 25 mg/kg, i.p., once daily for 2 days | Inhibition of tumor growth | [1] |
| OVCAR-3 Xenograft | 25 mg/kg | 12.7-fold increase in pH3 mitotic marker counts | [9] |
| OVCAR-3 Xenograft | Not specified | 7.1-fold increase in pH3 mitotic marker levels | [9] |
| OVCAR-8 Xenograft | Not specified | Tumor regression | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KIF18A Motor Assay (ADP-Glo)
This assay measures the microtubule-stimulated ATPase activity of the KIF18A motor domain.
-
Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
KIF18A motor domain is incubated with microtubules and varying concentrations of this compound in a reaction buffer containing ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The amount of ADP produced is quantified using the ADP-Glo™ reagent, which measures luminescence.
-
Data is normalized to DMSO controls and IC50 values are calculated.
-
Mitotic Arrest Assay (High-Content Imaging)
This assay quantifies the percentage of cells arrested in mitosis following treatment with this compound.
-
Cell Line: MDA-MB-157 or other suitable cancer cell lines.
-
Reagents: this compound, Hoechst 33342 (for DNA staining), anti-phospho-Histone H3 (Ser10) antibody (pH3, a mitotic marker), secondary antibody conjugated to a fluorophore.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a concentration range of this compound for 24-48 hours.
-
Cells are fixed, permeabilized, and stained with Hoechst 33342 and the anti-pH3 antibody.
-
Plates are imaged on a high-content imaging system.
-
The percentage of pH3-positive cells is quantified using image analysis software.
-
EC50 values are determined from the dose-response curve.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: OVCAR-3 or other relevant human cancer cell lines.
-
Procedure:
-
Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., pH3 staining).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to mitotic catastrophe.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing the in vitro cellular effects of this compound.
Logical Relationship in CIN-High Cancers
Caption: Rationale for targeting KIF18A in CIN-high tumors.
Conclusion
This compound represents a promising, targeted therapeutic agent that exploits a key vulnerability in cancers with high chromosomal instability. Its selective inhibition of KIF18A leads to potent anti-mitotic effects, culminating in cancer cell death. The preclinical data strongly support its further development as a novel treatment for HGSOC, TNBC, and other CIN-driven malignancies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 8. KIF18A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of AM-5308: A Potent KIF18A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for chromosome alignment during cell division. By targeting KIF18A's ATPase activity, this compound induces mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows used in its evaluation.
Discovery and Optimization
This compound was identified through a medicinal chemistry campaign initiated by Amgen, starting from the initial hit compound, AM-7710, which exhibited weak inhibitory activity against KIF18A.[1] A systematic structure-activity relationship (SAR) study led to the synthesis and evaluation of a series of analogs, culminating in the discovery of this compound as a lead candidate with significantly improved potency and cellular activity.[2][3]
Structure-Activity Relationship (SAR) Highlights
The optimization from AM-7710 to this compound involved modifications to enhance binding affinity and cellular permeability. Key findings from the SAR studies indicated that specific substitutions on the core scaffold were critical for potent KIF18A inhibition.
Synthesis of this compound
While a precise, step-by-step protocol for the synthesis of this compound is not publicly disclosed, a representative synthetic route can be constructed based on the general schemes reported for its analogs.[2][3] The synthesis likely involves a multi-step sequence featuring key reactions such as nucleophilic aromatic substitution, amide coupling, and palladium-catalyzed cross-coupling reactions.
Representative Synthetic Protocol
Disclaimer: The following is a representative protocol based on published synthetic routes for analogous compounds and may not reflect the exact process used for the scaled-up synthesis of this compound.
Step 1: Synthesis of the Core Scaffold Intermediate
A suitable substituted aniline is coupled with a functionalized benzoic acid derivative via an amide bond formation reaction. This is a standard procedure in medicinal chemistry.
Step 2: Introduction of the Side Chain via Palladium-Catalyzed Cross-Coupling
The core scaffold intermediate, bearing a halide, is then subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the requisite side chain.
Step 3: Final Modification and Purification
The final step involves any necessary deprotection or functional group manipulation, followed by purification of the final compound, this compound, typically using column chromatography and/or recrystallization to achieve high purity.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[1] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, leading to improper chromosome congression and alignment at the metaphase plate.
Signaling Pathway
The primary mechanism of action of this compound is the disruption of mitotic progression, which leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Prolonged activation of the SAC due to the inability of chromosomes to align properly ultimately triggers apoptotic cell death.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor, AM-7710.
| Compound | KIF18A IC50 (nM) | MDA-MB-157 Cell Growth EC50 (nM) |
| AM-7710 | ~6000 | >10000 |
| This compound | 47 | 41 |
| Data compiled from multiple sources.[1] |
| Parameter | Value |
| In Vivo Antitumor Activity | |
| Model | OVCAR-3 Xenograft |
| Dosing | 25 mg/kg, i.p. daily |
| Outcome | Significant tumor growth inhibition |
| Pharmacokinetics (Mouse) | |
| Tmax (h) | Not Reported |
| Cmax (µM) | Not Reported |
| AUC (µM·h) | Not Reported |
| In vivo data is based on qualitative descriptions in the literature. |
Experimental Protocols
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in the KIF18A-mediated ATPase reaction.
Materials:
-
Recombinant human KIF18A protein
-
Microtubules (polymerized from tubulin)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A protein in a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.[4][5][6][7][8]
Caption: Workflow for the KIF18A ATPase assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MDA-MB-157)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]
Mitotic Spindle Analysis by Immunofluorescence
This method is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
Cancer cell line cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with bovine serum albumin)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for counterstaining DNA
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound or DMSO for the desired time.
-
Fix the cells with PFA.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.[14][15][16][17]
In Vivo Antitumor Activity and Pharmacokinetic Studies
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used.
-
Human cancer cells (e.g., OVCAR-3) are implanted subcutaneously to establish xenograft tumors.[18][19]
Antitumor Activity Study:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
Pharmacokinetic Study:
-
A single dose of this compound is administered to mice.
-
Blood samples are collected at various time points post-dosing.
-
The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.
Conclusion
This compound is a promising preclinical candidate that selectively targets the mitotic kinesin KIF18A, demonstrating potent antitumor activity in chromosomally unstable cancer cell lines and in vivo models. The discovery of this compound through a focused medicinal chemistry effort highlights the potential of targeting mitotic kinesins for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other KIF18A inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. carnabio.com [carnabio.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Cell-Based Assay for Mitotic Spindle Orientation | Springer Nature Experiments [experiments.springernature.com]
- 17. Item - Additional file 1 of Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - Springer Nature - Figshare [springernature.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
AM-5308: A Selective Inhibitor of KIF18A for Chromosomally Unstable Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a mitotic kinesin, KIF18A plays a crucial role in the precise alignment of chromosomes at the metaphase plate, a process essential for accurate chromosome segregation during cell division. In CIN cancer cells, which are often dependent on KIF18A to manage their chaotic chromosomal content, inhibition of this motor protein leads to mitotic catastrophe and selective cell death. This whitepaper provides an in-depth technical guide to AM-5308, a potent and selective small-molecule inhibitor of KIF18A. We will detail its mechanism of action, present its biochemical and cellular activity, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating KIF18A-targeted therapies.
Introduction to KIF18A and Its Role in Mitosis
KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules, thereby ensuring the proper alignment of chromosomes at the cell's equator during metaphase.[2][3] This function is critical for the satisfaction of the spindle assembly checkpoint (SAC), which ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[4][5] While KIF18A is not essential for the viability of normal diploid cells, many cancer cells with high levels of CIN exhibit a strong dependency on KIF18A for their proliferation and survival.[2][4] This dependency presents a therapeutic window for the selective targeting of cancer cells.
This compound: A Potent and Selective KIF18A Inhibitor
This compound was identified through a medicinal chemistry campaign as a potent and selective inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[6] Its discovery represents a significant advancement in the development of targeted therapies for CIN cancers.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of KIF18A's enzymatic activity and robust anti-proliferative effects in cancer cell lines characterized by chromosomal instability.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | KIF18A | IC50 | 47 nM | [7][8] |
| Cellular Assay | MDA-MB-157 | EC50 | 41 nM | [8] |
Table 2: Selectivity Profile of this compound against Other Kinesin Motors
| Kinesin Target | Parameter | Value | Reference |
| KIF19A | IC50 | 224 nM | [7] |
| CENPE | IC50 | >10 µM | [6] |
| Eg5/KIF11 | IC50 | >30 µM | [9] |
Note: A higher IC50 value indicates lower potency, thus demonstrating selectivity for KIF18A.
Mechanism of Action
This compound selectively inhibits the ATPase activity of KIF18A, which is essential for its motor function along microtubules.[8] This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to the activation of the mitotic checkpoint.[8] In chromosomally unstable cancer cells, which are already under significant mitotic stress, this prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[2][4]
Experimental Protocols
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This protocol outlines the measurement of KIF18A's ATPase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human KIF18A protein
-
Microtubules
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Paclitaxel, 1 mg/mL BSA)
-
ATP
-
384-well white opaque plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A enzyme.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the KIF18A reaction mixture to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Mitotic Arrest Assay
This protocol describes the assessment of mitotic arrest induced by this compound in a cancer cell line.
Materials:
-
MDA-MB-157 or other CIN cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Nocodazole (positive control for mitotic arrest)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against Phospho-Histone H3 (Ser10) (a marker of mitosis)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, DMSO (vehicle control), or nocodazole for a specified time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the cells with the primary antibody against Phospho-Histone H3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Phospho-Histone H3 positive cells to determine the mitotic index.
-
Calculate the EC50 value for mitotic arrest.
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
OVCAR-3 or other suitable cancer cell line
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 20% SBE-β-CD in Saline)[8]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily) or the vehicle to the respective groups.[8]
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Experimental and Preclinical Workflow
The preclinical characterization of a selective KIF18A inhibitor like this compound typically follows a structured workflow to establish its therapeutic potential.
Conclusion
This compound is a potent and selective inhibitor of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Its mechanism of action, which involves the targeted disruption of mitosis in cancer cells, offers a promising therapeutic strategy with a potential for a wide therapeutic window. The data and protocols presented in this whitepaper provide a comprehensive resource for the further investigation and development of this compound and other KIF18A inhibitors as novel cancer therapeutics.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
The Function of KIF18A in Chromosomally Unstable Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, characterized by a high rate of gain or loss of whole chromosomes during mitosis. This inherent vulnerability of CIN cancer cells presents a unique therapeutic window. Kinesin family member 18A (KIF18A), a plus-end directed microtubule motor protein, has emerged as a critical dependency for the survival and proliferation of these chromosomally unstable tumors. While largely dispensable for normal diploid cells, KIF18A's role in dampening microtubule dynamics at the kinetochore is essential for the proper alignment and segregation of chromosomes in the chaotic mitotic environment of CIN cancer cells. Inhibition of KIF18A leads to severe mitotic defects, including prolonged mitotic arrest, multipolar spindle formation, and ultimately, apoptotic cell death, making it a highly attractive and selective target for cancer therapy. This technical guide provides an in-depth overview of the function of KIF18A in CIN cancers, quantitative data on its inhibition, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.
The Role of KIF18A in Mitosis and Its Essentiality in CIN Cancers
KIF18A is a kinesin-8 motor protein that plays a crucial role in the precise regulation of chromosome movements during mitosis.[1][2] Its primary function is to act as a microtubule depolymerase at the plus-ends of kinetochore microtubules (k-MTs), the filaments that attach to chromosomes and pull them apart.[1][2][3] By controlling the length of these microtubules, KIF18A ensures that chromosomes align properly at the metaphase plate before segregation into daughter cells.[1][3]
In normal, chromosomally stable cells, the loss of KIF18A function leads to subtle defects in chromosome alignment but does not typically prevent cell division.[4] However, the situation is drastically different in cancer cells exhibiting chromosomal instability. These cells are characterized by aberrant microtubule dynamics and a high propensity for chromosome mis-segregation.[5] In this context, KIF18A becomes essential for mitigating the catastrophic consequences of this instability.[4][5] By dampening the erratic movements of chromosomes, KIF18A allows CIN cancer cells to navigate mitosis and continue to proliferate.[1]
Inhibition or depletion of KIF18A in CIN cancer cells has been shown to cause a cascade of mitotic failures:
-
Prolonged Mitotic Arrest: The inability to properly align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[6][7]
-
Multipolar Spindle Formation: The disruption of microtubule dynamics can lead to the formation of spindles with more than two poles, a lethal event for the cell.[5]
-
Apoptosis: The accumulation of mitotic errors and the sustained activation of the SAC ultimately trigger programmed cell death.[6][7]
This selective dependency of CIN cancer cells on KIF18A for survival forms the basis of a promising "synthetic lethal" therapeutic strategy.
Quantitative Data on KIF18A Inhibition
The development of small molecule inhibitors targeting the ATPase activity of KIF18A has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Effect | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.071 µM (IC50) | Potent anti-proliferative activity | [8] |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.068 µM (EC50, Mitotic Index) | Strong antimitotic activity | [9] |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.070 µM (EC50, Nuclear Count) | Strong anti-proliferative activity | [9] |
| VLS-1272 | JIMT-1 | CINHigh Breast Cancer | < 0.05 µM (EC50) | Anti-proliferative effect | [10] |
| AM-0277 | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.5 µM (Concentration used) | Induction of apoptosis | [6] |
| KIF18A siRNA | Multiple CIN cancer cell lines | Breast, Ovarian | >50% inhibition of cell growth | Sensitive to KIF18A loss | [6] |
Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Effect | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 10-100 mg/kg, p.o. daily for 45 days | Dose-dependent tumor growth inhibition, with 50% of animals showing lasting tumor regression and cure. | [8] |
| Lead KIF18A Inhibitor | OVCAR-3 | High-Grade Serous Ovarian Cancer | 6.25, 12.5, 25 mg/kg, i.p. daily | Dose-dependent tumor growth inhibition, with regression at the highest dose. | [9] |
| Sovilnesib (AMG-650) | Human Ovarian and Breast Tumor Models | Ovarian, Breast | Not specified | Robust anti-cancer activity with durable tumor regressions. | [11] |
| KIF18A shRNA | SMMC-7721 and HepG2 cells | Hepatocellular Carcinoma | Subcutaneous injection | Decreased tumor weight (0.201 ± 0.088 g vs 0.476 ± 0.126 g for control). | [12] |
Signaling Pathways Involving KIF18A
KIF18A expression and function are integrated into broader cellular signaling networks that are often dysregulated in cancer. Understanding these pathways provides further rationale for targeting KIF18A and may reveal opportunities for combination therapies.
JNK/c-Jun Signaling Pathway
Recent studies have identified KIF18A as a novel downstream target of the JNK1/c-Jun signaling pathway.[13][14] This pathway is frequently activated in various cancers and plays a role in cell proliferation, survival, and inflammation.
Caption: JNK/c-Jun pathway leading to KIF18A expression.
Akt Signaling Pathway
KIF18A has also been implicated in the Akt signaling pathway, a central regulator of cell survival, growth, and proliferation. In some cancer types, KIF18A expression is correlated with the activation of Akt and its downstream effectors.[15]
Caption: Correlation of KIF18A with the Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of KIF18A.
siRNA-Mediated Knockdown of KIF18A
This protocol describes the transient knockdown of KIF18A in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-231)
-
Complete culture medium
-
siRNA targeting KIF18A (and non-targeting control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™ I Medium in a microcentrifuge tube (Solution A).[16]
-
In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium (Solution B).[16]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium (serum-free medium).[16]
-
Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[16]
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum concentration without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot, immunofluorescence, proliferation assay). The optimal incubation time should be determined empirically.
-
Caption: Workflow for siRNA-mediated knockdown of KIF18A.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol details the staining of cells to visualize the mitotic spindle, chromosomes, and centrosomes, allowing for the analysis of mitotic defects following KIF18A inhibition.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes)
-
Human anti-centromere antibody (ACA/CREST) (for kinetochores)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Rinse three times with PBS.[17]
-
-
Permeabilization:
-
Blocking:
-
Incubate cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween-20).
-
Incubate cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[17]
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute fluorophore-conjugated secondary antibodies in antibody dilution buffer.
-
Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[17]
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Western Blotting for KIF18A and Mitotic Markers
This protocol is for the detection of KIF18A, and markers of mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3) by Western blotting.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-KIF18A
-
Rabbit anti-phospho-histone H3 (Ser10)
-
Rabbit anti-cleaved caspase-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
Procedure:
-
Equilibrate the plate of cultured cells to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KIF18A inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
CIN cancer cell line (e.g., OVCAR-3)
-
Matrigel (optional)
-
KIF18A inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[19]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the KIF18A inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[8]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion and Future Directions
KIF18A represents a compelling therapeutic target for the selective treatment of chromosomally unstable cancers. Its essential role in enabling the proliferation of these otherwise vulnerable cells provides a clear rationale for the development of targeted inhibitors. Preclinical data for KIF18A inhibitors like sovilnesib are promising, demonstrating potent anti-tumor activity in vitro and in vivo with a favorable safety profile.
Future research in this area will likely focus on:
-
Biomarker Development: Identifying robust biomarkers to accurately select patients with CIN tumors who are most likely to respond to KIF18A inhibition.
-
Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors or chemotherapy.[11]
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to KIF18A-targeted therapies.
-
Clinical Translation: Advancing the clinical development of KIF18A inhibitors through well-designed clinical trials to establish their safety and efficacy in cancer patients.
The continued investigation of KIF18A and the development of novel therapeutic strategies targeting this key mitotic kinesin hold great promise for improving the outcomes of patients with chromosomally unstable and aggressive cancers.
References
- 1. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sovilnesib | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. volastratx.com [volastratx.com]
- 12. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. ptglab.com [ptglab.com]
- 18. OUH - Protocols [ous-research.no]
- 19. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of AM-5308: A Technical Guide for Researchers
An In-depth Examination of a Selective KIF18A Inhibitor for Chromosomally Unstable Cancers
This technical guide provides a comprehensive overview of the anti-tumor properties of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a promising therapeutic agent, particularly for cancers characterized by chromosomal instability (CIN), a common feature of aggressive and difficult-to-treat malignancies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data from key experiments, and explicit protocols to facilitate further investigation.
Core Mechanism of Action: Targeting Mitotic Catastrophe in CIN-Positive Cancers
This compound exerts its anti-tumor effects by specifically targeting KIF18A, a motor protein crucial for the proper alignment of chromosomes during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, this compound disrupts the precise regulation of chromosome congression at the metaphase plate.[1][2] This interference is particularly detrimental to cancer cells with high levels of CIN, which are already prone to errors in chromosome segregation. The inhibition of KIF18A in these vulnerable cells activates the mitotic checkpoint, leading to prolonged mitotic arrest and ultimately, cell death through a process known as mitotic catastrophe.[3][4] Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, suggesting a favorable therapeutic window for this compound.[5]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50/EC50 (nM) | Reference |
| KIF18A MT-ATPase Activity | - | 47 | [1][2] |
| KIF19A Motor Activity | - | 224 | [1] |
| Cytotoxicity (Cell Count) | MDA-MB-157 | 41 | [2] |
| Mitotic Feature (pH3) | MDA-MB-157 | - | [6] |
| Mitotic Feature (PCM Foci) | MDA-MB-157 | - | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| OVCAR-3 | This compound | 25 mg/kg, ip, once daily for 2 days | Significant inhibition | [2] |
Signaling Pathways Implicated in this compound's Action
The anti-tumor activity of this compound is intrinsically linked to the mitotic cell cycle machinery. Furthermore, the expression and activity of its target, KIF18A, are regulated by upstream signaling pathways, which may influence cellular sensitivity to the inhibitor.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Recent studies have indicated that the JNK1/c-Jun signaling pathway can activate the transcription of KIF18A, suggesting that the activity of this pathway could be a determinant of this compound sensitivity.[7][8] Additionally, KIF18A has been implicated in the regulation of the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[6] Inhibition of KIF18A may therefore also impact this pro-survival pathway, contributing to its anti-tumor effects.
Experimental Protocols
To facilitate the replication and further exploration of this compound's properties, this section provides detailed methodologies for key experiments.
KIF18A Microtubule-Stimulated ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.
Materials:
-
Recombinant human KIF18A protein
-
Microtubules
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, microtubules, and the diluted this compound or DMSO control.
-
Add recombinant KIF18A protein to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the KIF18A ATPase activity assay.
Mitotic Index Analysis using Phospho-Histone H3 (Ser10) Staining
This immunofluorescence-based assay quantifies the percentage of cells in the mitotic phase of the cell cycle.
Materials:
-
Cancer cell lines (e.g., MDA-MB-157)
-
This compound
-
Culture medium and plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate the cells with the primary anti-phospho-Histone H3 (Ser10) antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of phospho-H3 positive cells and the total number of cells (DAPI positive).
-
Calculate the mitotic index as (number of phospho-H3 positive cells / total number of cells) x 100.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
OVCAR-3 human ovarian cancer cells
-
Matrigel
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant OVCAR-3 cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle control according to the desired schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Conclusion
This compound represents a promising, targeted therapeutic strategy for a subset of cancers characterized by chromosomal instability. Its selective mechanism of action, leading to mitotic catastrophe in CIN-positive cancer cells while sparing normal cells, offers a potential for a wide therapeutic index. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the anti-tumor properties of this compound and to explore its full clinical potential. Continued research into the intricate signaling networks governing KIF18A and the identification of predictive biomarkers will be crucial for the successful clinical translation of this novel anti-cancer agent.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Node Attributes | Graphviz [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Node, Edge and Graph Attributes [bioweb.pasteur.fr]
- 8. Dot and Graphviz [sheep-thrills.net]
AM-5308: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the basic research applications of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a valuable tool for investigating the mechanisms of mitosis, particularly in the context of chromosomally unstable cancers. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its cellular effects and workflows.
Core Mechanism of Action: Targeting KIF18A in Mitosis
This compound exerts its biological effects through the specific inhibition of KIF18A, a plus-end directed motor protein belonging to the kinesin-8 family.[1][2][3] KIF18A plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4]
In normal, healthy cells, the function of KIF18A is largely dispensable for cell division.[5] However, cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A to manage their chaotic chromosomal arrangements and successfully complete mitosis.[1][5][6] By inhibiting the ATPase activity of KIF18A, this compound disrupts this critical process in CIN-positive cancer cells.[2][4] This disruption leads to a cascade of events, including the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint), prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][3] This selective cytotoxicity towards chromosomally unstable cancer cells makes this compound a compelling subject of research for targeted cancer therapies.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 47 nM | KIF18A-mediated microtubule ATPase activity | [2] |
| IC50 | 224 nM | KIF19A motor activity | [7] |
| EC50 | 0.041 µM | Mitotic arrest in MDA-MB-157 cells | [2] |
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-157 | Triple-Negative Breast Cancer | EC50 (Mitotic Arrest) | 0.041 µM | [2] |
| OVCAR-3 | Ovarian Cancer | IC50 (Anti-proliferative) | 53.3 nM | [4] |
| OVCAR-8 | Ovarian Cancer | IC50 (Anti-proliferative) | 534 nM | [4] |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Animal Model | Treatment | Outcome | Reference |
| OVCAR-3 Xenograft (mouse) | 25 mg/kg, ip, once daily for 2 days | Inhibition of tumor growth | [2] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for AM-5308 ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during cell division.[3][4][5] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[4][6] This makes KIF18A an attractive therapeutic target in oncology. These application notes provide detailed protocols for measuring the ATPase activity of KIF18A and determining the inhibitory potential of compounds like this compound.
The primary methods for assessing KIF18A ATPase activity rely on the detection of the products of ATP hydrolysis: adenosine diphosphate (ADP) or inorganic phosphate (Pi). The two most common assay formats are the luminescence-based ADP-Glo™ assay and the colorimetric malachite green assay.
Principle of the Assays
KIF18A is a microtubule-stimulated ATPase, meaning its enzymatic activity is significantly enhanced in the presence of microtubules. The fundamental principle of the assay is to measure the rate of ATP hydrolysis by purified KIF18A in the presence of microtubules. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in ATPase activity.
-
ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced in the ATPase reaction. The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.
-
Malachite Green Assay: This is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released during the ATPase reaction. In an acidic solution containing molybdate, Pi forms a complex with malachite green, resulting in a colored product that can be measured by absorbance.[7][8][9]
Quantitative Data Summary
The inhibitory potency of this compound against KIF18A ATPase activity is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | KIF18A | Microtubule-Stimulated ATPase Assay | 47 | [10][11] |
| This compound | KIF18A | Microtubule-Stimulated ATPase Assay | 30 | [12] |
Note: Variations in IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.
Mechanism of Inhibition
This compound is an ATP-non-competitive inhibitor of KIF18A.[2] Its inhibitory activity is dependent on the presence of microtubules, suggesting that this compound likely binds to the KIF18A-microtubule complex.[2] This allosteric inhibition mechanism prevents the proper conformational changes required for ATP hydrolysis and motor movement along the microtubule.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KIF18A Inhibition Pathway by this compound.
Caption: General Workflow for KIF18A ATPase Assay.
Caption: Logical Relationships in the this compound ATPase Assay.
Experimental Protocols
Protocol 1: ADP-Glo™ Luminescence Assay for KIF18A ATPase Activity
This protocol is adapted from established methods for measuring KIF18A microtubule-stimulated ATPase activity.[3][5]
Materials:
-
Purified human KIF18A protein (e.g., truncated construct 1-417)
-
Taxol-stabilized microtubules (e.g., from porcine brain)
-
ATP solution
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Assay Buffer: 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, 1 µM paclitaxel
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Add 5 µL of a solution containing microtubules (final concentration of 60 µg/mL) and ATP (final concentration of 25 µM) in Assay Buffer.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate ATPase Reaction:
-
To initiate the reaction, add 2.5 µL of a solution containing KIF18A protein (final concentration of 2.5 nM) in Assay Buffer.
-
The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for a defined period, for example, 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Malachite Green Colorimetric Assay for KIF18A ATPase Activity
This protocol provides an alternative method for measuring ATPase activity by detecting the release of inorganic phosphate.
Materials:
-
Purified human KIF18A protein
-
Taxol-stabilized microtubules
-
ATP solution
-
This compound or other test compounds dissolved in DMSO
-
Malachite Green Reagent: Prepare by mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
Assay Buffer: 80 mM PIPES (pH 6.9), 5 mM MgCl₂, 1 mM EGTA
-
Clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of inorganic phosphate (e.g., using a stock solution of KH₂PO₄) in the Assay Buffer. The concentration range should be relevant to the expected amount of phosphate released in the enzymatic reaction.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer, as described in Protocol 1.
-
Reaction Setup:
-
In a clear microplate, add the diluted this compound or DMSO control.
-
Add a solution containing KIF18A and microtubules in Assay Buffer.
-
Pre-incubate at room temperature for 10 minutes.
-
-
Initiate ATPase Reaction:
-
Initiate the reaction by adding ATP to a final concentration that is appropriate for the KIF18A being tested (e.g., in the range of 10-100 µM).
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes). The reaction time and temperature should be optimized to ensure linear phosphate release.
-
-
Phosphate Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm.
-
Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.
-
Troubleshooting and Considerations
-
High Background Signal: In the malachite green assay, contamination of buffers or ATP stocks with inorganic phosphate can lead to high background. Use high-purity reagents and freshly prepared buffers.
-
Enzyme Activity: The activity of KIF18A can vary between protein preparations. It is crucial to determine the optimal enzyme concentration and reaction time for each batch of enzyme to ensure the assay is performed in the linear range.
-
Microtubule Quality: The quality and polymerization state of the microtubules are critical for stimulating KIF18A ATPase activity. Use freshly prepared and properly stabilized microtubules.
-
Compound Solubility: Ensure that the test compounds are fully dissolved in the assay buffer to avoid artifacts. The final DMSO concentration should be kept low and consistent across all wells.
-
Assay Linearity: For kinetic studies, it is essential to establish the linear range of the assay with respect to time and enzyme concentration. This ensures that the measured rates are accurate representations of the initial velocity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for AM-5308 in Mitotic Spindle Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome alignment at the metaphase plate.[2][3] Inhibition of KIF18A by this compound disrupts this process, leading to mitotic arrest, activation of the Spindle Assembly Checkpoint (SAC), and ultimately apoptosis, particularly in chromosomally unstable cancer cells.[4][5] These characteristics make this compound a valuable tool for studying mitotic progression and a potential therapeutic agent in oncology.
This document provides a detailed protocol for the immunofluorescence staining of mitotic spindles in cells treated with this compound, enabling the visualization and analysis of its effects on spindle morphology and chromosome segregation.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of the KIF18A motor protein. This inhibition prevents KIF18A from properly regulating the length of kinetochore microtubules, leading to hyper-elongated microtubules and severe chromosome congression defects. The resulting mitotic errors trigger a prolonged mitotic arrest mediated by the Spindle Assembly Checkpoint (SAC). In cancer cells with high levels of chromosomal instability (CIN), this sustained arrest often culminates in apoptotic cell death.
Key Applications
-
Cancer Biology: Investigating the effects of KIF18A inhibition on mitotic progression and cell fate in cancer cell lines.
-
Cell Biology: Studying the role of KIF18A in mitotic spindle formation, chromosome alignment, and the spindle assembly checkpoint.
-
Drug Discovery: Screening and characterizing novel anti-mitotic compounds that target KIF18A.
Data Presentation
Table 1: In Vitro Activity of KIF18A Inhibitors
| Compound | Target | IC50 (ATPase Assay) | Anti-proliferative IC50 (OVCAR-3 cells) |
| This compound (analog) | KIF18A | 14.5 nM (for ATX020) | 53.3 nM |
Data compiled from publicly available information on KIF18A inhibitors.
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Primary Antibody | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| anti-α-Tubulin | Mouse | 1:1000 - 1:2000 | Sigma-Aldrich | T9026 |
| anti-Pericentrin | Rabbit | 1:500 - 1:1000 | Abcam | ab4448 |
| anti-γ-Tubulin | Rabbit | 1:500 - 1:1000 | Abcam | ab11317 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MDA-MB-157, HeLa, OVCAR-3) onto sterile glass coverslips in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 0.5 µM for MDA-MB-157 cells) or a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for the induction of mitotic arrest.[6]
Protocol 2: Immunofluorescence Staining of Mitotic Spindles
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Microtubule Stabilizing Buffer (MTSB)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibodies (see Table 2)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI or Hoechst stain for DNA visualization
-
Mounting Medium
Procedure:
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fixation:
-
For PFA fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
For Methanol fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-α-Tubulin and anti-Pericentrin) in Blocking Buffer according to the pre-determined optimal concentrations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 10 minutes each, protected from light.
-
DNA Staining: Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for subsequent analysis.
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining of mitotic spindles after this compound treatment.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action on mitotic cells.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. embopress.org [embopress.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-5308 Studies in an OVCAR-3 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with high-grade serous ovarian carcinoma (HGSOC) being the most prevalent and lethal subtype. The OVCAR-3 cell line, derived from a patient with advanced, drug-resistant ovarian adenocarcinoma, serves as a valuable and widely used in vitro and in vivo model for studying HGSOC.[1][2][3] OVCAR-3 cells are known to be tumorigenic in immunocompromised mice, forming xenografts that can be used to evaluate the efficacy of novel therapeutic agents.[4][5][6]
AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A.[7] KIF18A plays a critical role in chromosome alignment during mitosis, and its inhibition leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[7][8] This makes KIF18A an attractive therapeutic target in cancers with a high degree of chromosomal instability, such as HGSOC. These application notes provide detailed protocols for establishing and utilizing an OVCAR-3 xenograft model for the preclinical evaluation of this compound.
OVCAR-3 Cell Line Characteristics
The OVCAR-3 cell line exhibits an epithelial morphology and is characterized by its adherent growth properties.[5][9] It was established from the malignant ascites of a 60-year-old Caucasian female with progressive ovarian adenocarcinoma that was refractory to chemotherapy.[2][6]
| Characteristic | Description |
| Cell Type | Human Ovarian Adenocarcinoma |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Origin | Malignant ascites from a patient with progressive, drug-resistant ovarian cancer |
| Key Features | Tumorigenic in nude mice, expresses androgen and estrogen receptors, resistant to several chemotherapeutic agents.[4][5][6] |
Experimental Protocols
OVCAR-3 Cell Culture
Materials:
-
OVCAR-3 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Insulin
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[5]
Complete Growth Medium: RPMI-1640 supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% P/S.[5]
Protocol for Thawing Cryopreserved OVCAR-3 Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-5 minutes to pellet the cells.
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.[5]
Protocol for Subculturing OVCAR-3 Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with DPBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.[5]
OVCAR-3 Subcutaneous Xenograft Model Establishment
Materials:
-
Female athymic nude mice (6-8 weeks old)[10]
-
OVCAR-3 cells in exponential growth phase
-
DPBS or serum-free medium
-
Matrigel (optional, but recommended)
-
Syringes and needles (23-25 gauge)[11]
-
Calipers for tumor measurement
Protocol:
-
Harvest OVCAR-3 cells and perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Resuspend the cells in DPBS or serum-free medium at a concentration of 1-2 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to a final cell concentration of 0.5-1 x 10^7 cells/mL. Keep the mixture on ice.
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.[10]
-
Monitor the mice regularly for tumor formation. Palpable tumors are typically expected to develop within 2-4 weeks.[5]
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Monitor animal body weight and overall health throughout the study.
Experimental Workflow for OVCAR-3 Xenograft Study
Caption: Workflow for establishing and conducting an OVCAR-3 xenograft study.
This compound Dosing and Administration
Based on preclinical studies of other agents in OVCAR-3 xenograft models and the nature of this compound, a representative dosing schedule is provided below. The optimal dose and schedule for this compound should be determined empirically.
Vehicle Preparation: A suitable vehicle for this compound, based on its properties, could be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Dosing Regimen (Example):
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | - | Intraperitoneal (IP) or Oral (PO) | Daily for 21 days |
| 2 | This compound | 25 | Intraperitoneal (IP) or Oral (PO) | Daily for 21 days |
| 3 | This compound | 50 | Intraperitoneal (IP) or Oral (PO) | Daily for 21 days |
Data Presentation
Quantitative data from the study should be summarized for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition by this compound in OVCAR-3 Xenografts
| Treatment Group | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 155 ± 25 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 152 ± 28 | 650 ± 95 | 48 | <0.05 |
| This compound (50 mg/kg) | 158 ± 22 | 320 ± 70 | 74.4 | <0.001 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight |
| Vehicle Control | 22.5 ± 1.2 | 24.1 ± 1.5 | +7.1% |
| This compound (25 mg/kg) | 22.8 ± 1.1 | 23.5 ± 1.3 | +3.1% |
| This compound (50 mg/kg) | 22.6 ± 1.3 | 22.1 ± 1.6 | -2.2% |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][8] Inhibition of KIF18A in chromosomally unstable cancer cells, such as many HGSOCs, leads to an activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis.[7][8]
Recent studies have indicated that the expression of KIF18A can be regulated by the JNK/c-Jun signaling pathway.[1][2] This pathway is involved in various cellular processes, including proliferation and survival.
KIF18A Signaling Pathway in Cancer
Caption: Simplified signaling pathway of KIF18A and the mechanism of action of this compound.
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 4. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. OVCAR-3 cell culture & gene editing tips | Ubigene [ubigene.us]
- 9. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-5308 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of AM-5308, a potent KIF18A inhibitor, in various mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.
Core Mechanism of Action
This compound is a selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in regulating chromosome alignment during cell division.[1][2][3] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to a prolonged mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability.[3] This targeted approach offers a promising therapeutic strategy against aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently harbor TP53 mutations and display chromosomal instability.[4][5]
Data Presentation: In Vivo Dosing Regimens
The following table summarizes the key parameters for the administration of this compound in mouse xenograft models based on published studies.
| Parameter | Details | Mouse Model(s) | Reference |
| Dosage | 25 mg/kg | OVCAR-3, CAL-51, OVCAR-8 | [4][6] |
| 50 mg/kg | OVCAR-3 | [6] | |
| Administration Route | Intraperitoneal (i.p.) Injection | OVCAR-3, CAL-51, OVCAR-8 | [1][4][6] |
| Dosing Frequency | Once daily | OVCAR-3, CAL-51 | [4][6] |
| Treatment Duration | 2 days (for antitumor activity) | OVCAR-3 | [1] |
| 18 days (for efficacy and tolerability) | OVCAR-3, CAL-51 | [4][6] | |
| Vehicle | 20% SBE-β-CD in Saline | Not specified, but a general protocol | [1] |
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol describes the preparation of a 2 mg/mL suspended solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% Captisol® (SBE-β-CD) in Saline
-
Sterile, pyrogen-free saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final dosing solution.
-
In a sterile microcentrifuge tube, add 900 µL of 20% SBE-β-CD in Saline.
-
To this, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
This will result in a final concentration of 2 mg/mL this compound in a solution of 10% DMSO and 18% SBE-β-CD in Saline.
-
Vortex the suspension thoroughly before each injection to ensure a uniform distribution of the compound.
-
Administration of this compound to Mice
This protocol outlines the procedure for intraperitoneal (i.p.) administration of this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized mice for the study (e.g., female athymic nude mice for xenograft models)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct injection volume.
-
The injection volume can be calculated using the following formula: Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL) For a 25 mg/kg dose using a 2 mg/mL solution: Volume (mL) = (Mouse Weight (kg) x 25) / 2
-
-
Injection Procedure:
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
-
Inject the calculated volume of the this compound suspension slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse reactions, including changes in weight, behavior, or appearance.
-
For efficacy studies, tumor volume should be measured at regular intervals.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing mitotic catastrophe.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AM-5308 Stock and Working Solutions: An Application Note
Introduction
AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A, a protein crucial for chromosome segregation during cell division.[1][2][3] Its ability to disrupt mitosis in cancer cells makes it a valuable tool in cancer research and drug development.[3][4] This application note provides detailed protocols for the preparation of this compound stock and working solutions for in vitro and in vivo experimental use.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 529.65 g/mol | [1] |
| Formula | C26H35N5O5S | [5][6] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Powder) | 2 years at -20°C | [3][6] |
| Storage (Stock Solution in DMSO) | 6 months at -80°C; 1 month at -20°C | [1][6] |
Experimental Protocols
A. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 529.65 g/mol = 5.2965 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 5.30 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Aliquot and store:
B. Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for typical in vitro cell-based assays. Common working concentrations for this compound range from 0 to 10 µM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the desired final concentration and volume of the working solution.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentration.
-
Example for preparing 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
-
Prepare a vehicle control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to control for any effects of the solvent on the cells.
-
-
Use immediately:
-
It is recommended to prepare working solutions fresh for each experiment.
-
C. Preparation of a 2 mg/mL Suspended Solution for In Vivo Use
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in animal models.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 20 mg/mL stock solution in DMSO:
-
Dissolve the required amount of this compound in DMSO to make a 20 mg/mL stock solution.
-
-
Prepare the final suspended solution:
-
For every 1 mL of the final working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
-
Administer immediately:
-
This suspended solution should be used immediately after preparation for oral or intraperitoneal injection.[1]
-
Visualized Protocols
Caption: Workflow for preparing a 10 mM this compound stock solution.
Caption: Workflow for preparing a 10 µM this compound working solution.
Signaling Pathway Context
This compound targets KIF18A, a kinesin motor protein that plays a critical role in regulating microtubule dynamics at the plus-ends during mitosis. Inhibition of KIF18A's ATPase activity disrupts chromosome congression at the metaphase plate, leading to the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint) and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. (R)-AM-5308|CAS 2410796-89-1|DC Chemicals [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. (S)-AM-5308 Datasheet DC Chemicals [dcchemicals.com]
Determining the Optimal Concentration of AM-5308 for In Vitro Experiments
Application Notes and Protocols for Researchers
Introduction
AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment during mitosis by dampening the dynamics of kinetochore-microtubules.[2][3] Inhibition of KIF18A's ATPase activity disrupts this process, leading to improper chromosome segregation, prolonged mitotic arrest, and eventual cell death, particularly in chromosomally unstable cancer cells.[4] These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro experiments, including cytotoxicity assays, cell cycle analysis, and immunofluorescence-based visualization of mitotic spindles.
Mechanism of Action
This compound selectively targets the motor domain of KIF18A, inhibiting its microtubule-dependent ATPase activity. This inhibition prevents the proper alignment of chromosomes at the metaphase plate, triggering the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[5][6] Prolonged activation of the SAC in cancer cells with high chromosomal instability ultimately leads to mitotic catastrophe and apoptosis.
References
- 1. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Content Screening for Mitotic Inhibitors Using AM-5308
Introduction
AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for proper chromosome alignment during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, this compound disrupts chromosome segregation, leading to an activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death in cancer cells.[2][3] This mechanism makes KIF18A an attractive therapeutic target, particularly in chromosomally unstable tumors that are highly dependent on its function.
High-content screening (HCS) is a powerful, image-based methodology that enables the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This technology is exceptionally well-suited for the identification and characterization of mitotic inhibitors like this compound. By quantifying various phenotypic changes associated with mitotic arrest, such as an increased mitotic index, altered spindle morphology, and DNA content changes, HCS provides a detailed understanding of a compound's mechanism of action.
These application notes provide a comprehensive guide for utilizing this compound in high-content screening assays to identify and characterize mitotic inhibitors. Detailed protocols for cell preparation, compound treatment, immunofluorescence staining, and image analysis are provided, along with examples of expected quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound targets KIF18A, a plus-end directed motor protein that plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of KIF18A's ATPase activity by this compound leads to hyper-dynamic chromosome movements, preventing stable alignment. This failure to achieve proper metaphase alignment activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to KIF18A inhibition ultimately results in mitotic catastrophe and apoptotic cell death in sensitive cancer cell lines.
References
Application Notes and Protocols: Investigating the Effects of AM-5308 on MDA-MB-157 Triple-Negative Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MDA-MB-157 is a human breast cancer cell line derived from a metastatic triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options.[1][2][3] These cells are characterized by their high metastatic potential, mesenchymal-like properties, and notable chromosomal instability.[4] Key molecular features of MDA-MB-157 cells include a mutated TP53 gene and overexpression of MAD2L2, a crucial component of the spindle assembly checkpoint (SAC).[4] The SAC is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers.[5]
AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A plays a pivotal role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment at the metaphase plate. Inhibition of KIF18A has been shown to activate the SAC, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[6][7] This makes this compound a promising therapeutic candidate for cancers exhibiting such instability, like MDA-MB-157.
These application notes provide a framework for studying the effects of this compound on MDA-MB-157 cells, including protocols for key in vitro assays and visualization of the proposed mechanism of action.
Data Presentation
The following tables summarize expected quantitative data from key experiments. Note: The data presented here are representative and intended to illustrate expected outcomes. Actual results may vary.
Table 1: Cell Viability of MDA-MB-157 Cells upon this compound Treatment
| This compound Concentration (µM) | Cell Viability (%) (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.01 | 85.2 | ± 5.1 |
| 0.05 | 52.3 | ± 3.8 |
| 0.1 | 35.7 | ± 4.2 |
| 0.5 | 15.1 | ± 2.9 |
| 1.0 | 8.9 | ± 2.1 |
This table illustrates a dose-dependent decrease in the viability of MDA-MB-157 cells following a 48-hour treatment with this compound, as would be determined by an MTT assay.
Table 2: Apoptosis in MDA-MB-157 Cells Induced by this compound
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.1 | 1.5 | 3.6 |
| 0.05 | 15.4 | 5.2 | 20.6 |
| 0.1 | 28.9 | 10.8 | 39.7 |
| 0.5 | 45.3 | 22.7 | 68.0 |
This table shows the expected increase in the percentage of apoptotic MDA-MB-157 cells with increasing concentrations of this compound after a 48-hour incubation, as measured by Annexin V and Propidium Iodide staining.
Table 3: Cell Cycle Analysis of MDA-MB-157 Cells Treated with this compound
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.3 | 25.1 | 19.6 |
| 0.05 | 40.1 | 18.5 | 41.4 |
| 0.1 | 28.7 | 15.3 | 56.0 |
| 0.5 | 15.2 | 8.9 | 75.9 |
This table demonstrates the anticipated G2/M phase cell cycle arrest in MDA-MB-157 cells following a 24-hour treatment with this compound, with an EC50 for mitotic arrest reported to be 0.041 µM.
Experimental Protocols
1. Cell Culture of MDA-MB-157 Cells
This protocol outlines the standard procedure for culturing and maintaining MDA-MB-157 cells.
-
Materials:
-
MDA-MB-157 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
Incubator (37°C, no CO2)
-
Sterile centrifuge tubes
-
Water bath (37°C)
-
70% Ethanol
-
-
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of MDA-MB-157 cells in a 37°C water bath until a small ice crystal remains.
-
Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[1]
-
Transfer the cell suspension to a 15 ml centrifuge tube containing 9 ml of pre-warmed complete growth medium (L-15 medium with 15% FBS and 2 mM L-Glutamine).[2]
-
Centrifuge at 300 x g for 3 minutes.[1]
-
Discard the supernatant and gently resuspend the cell pellet in 10 ml of fresh complete growth medium.[1]
-
Transfer the cell suspension to a T25 flask.
-
-
Maintaining Cultures:
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 1-2 ml of Trypsin-EDTA to the T25 flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 8-9 ml of complete growth medium to inactivate the trypsin and transfer the cell suspension to a 15 ml centrifuge tube.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and split the cells at a ratio of 1:3 to 1:6 into new flasks.[2]
-
-
2. Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of MDA-MB-157 cells.
-
Materials:
-
MDA-MB-157 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed MDA-MB-157 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium and add 100 µl to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in this compound-treated MDA-MB-157 cells.
-
Materials:
-
MDA-MB-157 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed MDA-MB-157 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of MDA-MB-157 cells after this compound treatment.
-
Materials:
-
MDA-MB-157 cells
-
Complete growth medium
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed MDA-MB-157 cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µl of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 ml of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Mechanism of this compound action in MDA-MB-157 cells.
Caption: Workflow for evaluating this compound effects.
Caption: Proposed signaling pathway of this compound in MDA-MB-157 cells.
References
- 1. cytion.com [cytion.com]
- 2. MDA-MB-157. Culture Collections [culturecollections.org.uk]
- 3. MDA-MB-157 Cells [cytion.com]
- 4. MDA-MB-157 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. MDA-MB-157 Cell Line Presents High Levels of MAD2L2 and Dysregulated Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Live-Cell Imaging of Mitotic Events with AM-5308 Treatment
Introduction
AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting the ATPase activity of KIF18A, this compound disrupts normal mitotic progression, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitosis, and ultimately, in many cancer cell lines, mitotic catastrophe and apoptosis.[1][3] These characteristics make KIF18A an attractive therapeutic target in cancers characterized by chromosomal instability.[4]
Live-cell imaging is an indispensable tool for elucidating the dynamic and temporal effects of anti-mitotic agents like this compound.[5][6] This technology allows for the direct visualization and quantification of mitotic events in real-time, providing critical insights into the mechanism of action of novel therapeutics. These application notes provide a framework and detailed protocols for utilizing live-cell fluorescence microscopy to study the effects of this compound on mitotic progression.
Key Observable Mitotic Events with this compound Treatment:
-
Prolonged Mitotic Duration: this compound treatment leads to a significant increase in the time cells spend in mitosis, from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.[2][7]
-
Chromosome Congression Defects: Inhibition of KIF18A results in impaired alignment of chromosomes at the metaphase plate, with individual chromosomes often failing to congress.[8]
-
Spindle Abnormalities: Treated cells may exhibit multipolar spindles and centrosome fragmentation.[4]
-
Mitotic Arrest and Cell Fate: Prolonged activation of the spindle assembly checkpoint can lead to mitotic arrest. The ultimate cell fate can be cell death during mitosis (mitotic catastrophe), slippage into a tetraploid G1 state, or successful (though delayed) completion of mitosis, often with chromosomal abnormalities.[2][7]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other KIF18A inhibitors on mitotic events.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| KIF18A IC50 (ATPase activity) | - | 47 nM | [1][9] |
| Mitotic Arrest EC50 | MDA-MB-157 | 0.041 µM | [9] |
| Antitumor Activity (in vivo) | OVCAR-3 xenograft | 25 mg/kg, ip | [9] |
Table 2: Effects of KIF18A Inhibition on Mitotic Progression (Live-Cell Imaging Data)
| Cell Line | Treatment | Average Time in Mitosis (DMSO) | Average Time in Mitosis (KIF18A Inhibitor) | Mitotic Phenotype | Reference |
| HeLa | AM-1882 (0.2 µM) | ~1 hour | >8 hours | Prolonged mitosis, leading to death in mitosis or cell death after division. | [2] |
| HCC1806 | KIF18A Inhibitor | ~1 hour | ~3-4 hours | Chromosome segregation errors, mitotic delay. | [7] |
| MDA-MB-157 | KIF18A Inhibitor | ~1 hour | ~2-3 hours | Multipolar divisions, mitotic delay. | [7] |
| OVCAR-8 | KIF18A Inhibitor | ~1 hour | >4 hours | Death in mitosis. | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Chromosome Dynamics with this compound Treatment
This protocol describes the use of a HeLa cell line stably expressing Histone H2B-GFP to visualize chromosome condensation and segregation.[6]
Materials:
-
HeLa cells stably expressing H2B-GFP
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Leibovitz's L-15 phenol red-free medium for imaging[6]
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes (35 mm)
-
Automated inverted fluorescence microscope with environmental chamber (37°C, 5% CO2)
-
Appropriate filter sets for GFP (or other fluorescent proteins)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed HeLa H2B-GFP cells in glass-bottom dishes to achieve 40-50% confluency at the time of imaging.[5]
-
Drug Treatment: On the day of imaging, replace the culture medium with pre-warmed L-15 imaging medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be run in parallel. Allow cells to equilibrate in the microscope's environmental chamber for at least 30 minutes before starting image acquisition.
-
Microscope Setup:
-
Time-Lapse Imaging:
-
Acquire images every 5-15 minutes for a total duration of 18-24 hours. This will allow for the tracking of cells through at least one round of mitosis.
-
Collect both fluorescence (for H2B-GFP) and transmitted light (e.g., DIC or phase-contrast) images at each time point.
-
-
Data Analysis:
-
Manually or using automated tracking software, determine the time of nuclear envelope breakdown (NEBD), metaphase alignment, anaphase onset, and cytokinesis for individual cells.
-
Quantify the duration of mitosis (NEBD to anaphase onset).
-
Score for mitotic phenotypes such as chromosome congression failure, lagging chromosomes, and mitotic catastrophe.
-
Protocol 2: Dual-Color Live-Cell Imaging of Chromosomes and Microtubules
This protocol allows for the simultaneous visualization of chromosome and spindle dynamics.
Materials:
-
HeLa cells stably expressing H2B-mCherry (or other red fluorescent protein-tagged histone)
-
All materials from Protocol 1
-
SiR-tubulin (live-cell microtubule stain)[12]
-
Verapamil (optional, to inhibit dye efflux)[12]
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1, using the H2B-mCherry HeLa cell line.
-
Microtubule Staining: 1-2 hours before imaging, add SiR-tubulin to the culture medium at a final concentration of 100-500 nM. Incubate at 37°C.
-
Drug Treatment and Imaging:
-
Gently wash the cells once with pre-warmed L-15 imaging medium.
-
Add L-15 medium containing this compound and continue with steps 2-4 from Protocol 1.
-
Acquire images in both the red (for H2B-mCherry) and far-red (for SiR-tubulin) channels.
-
-
Data Analysis:
-
In addition to the analysis in Protocol 1, analyze spindle morphology, including the formation of multipolar spindles and spindle length over time.
-
Observe the interaction between chromosomes and the mitotic spindle.
-
Visualizations
Signaling Pathway of KIF18A Inhibition by this compound
Caption: KIF18A inhibition by this compound disrupts chromosome alignment, activating the SAC and leading to mitotic arrest.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of mitotic events with this compound treatment.
Logical Relationship of this compound's Effects
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Live fluorescence imaging of chromosome segregation in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]
- 12. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Troubleshooting AM-5308 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AM-5308, a potent and selective kinesin KIF18A inhibitor. The following information is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule inhibitor of the mitotic kinesin KIF18A, with an IC50 of 47 nM.[1][2] It is utilized in cancer research for its ability to interfere with cell division processes, including chromosome segregation and spindle assembly, leading to antitumor activity.[1] Due to its chemical structure, this compound is a hydrophobic compound with limited solubility in aqueous solutions.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent for creating a stock solution?
For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[3][4] Many small molecule kinase inhibitors, including those targeting KIF18A, exhibit good solubility in DMSO.[3][4][5] For other KIF18A inhibitors, concentrations as high as 80-100 mg/mL in DMSO have been reported, sometimes requiring sonication to fully dissolve.[4][5]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds.[6][7] Here are several strategies to mitigate this:
-
Intermediate Dilution: Before the final dilution in your aqueous buffer, perform one or more intermediate dilutions in DMSO.[3] This gradual reduction in concentration can help keep the compound in solution.
-
Rapid Mixing: When performing the final dilution, add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.
-
Lower Final Concentration: If possible, lower the final desired concentration of this compound in your experiment.
-
Co-solvents: For challenging situations, consider the use of co-solvents in your final aqueous solution, but be mindful of their potential effects on your experimental system.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Are there alternative solvents I can try if DMSO is not suitable for my experiment?
If DMSO is not a viable option, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be considered for creating stock solutions of poorly soluble compounds.[6] However, the compatibility of these solvents with your specific assay must be validated.
Q6: How should I prepare this compound for in vivo animal studies?
For in vivo applications, a common approach for poorly soluble compounds is to create a suspension. A published protocol for preparing a 2 mg/mL suspended solution of this compound for intraperitoneal injection involves adding a 20 mg/mL stock solution in DMSO to a solution of 20% SBE-β-CD in saline.[1] Another formulation used for a similar compound in animal studies is 5% DMSO, 5% Solutol, and 90% Saline.[8] It is recommended to prepare these formulations fresh daily.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of the compound. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon diluting DMSO stock in aqueous media. | Rapid change in solvent polarity. | Perform an intermediate dilution in DMSO before the final aqueous dilution. Ensure rapid mixing during final dilution. |
| The compound dissolves initially but precipitates over time. | Supersaturation of the aqueous solution. | Lower the final concentration of this compound. Consider using a carrier or solubilizing agent if compatible with the assay. |
| Visible particles remain in the stock solution even after vortexing. | Incomplete dissolution. | Use a bath or probe sonicator to apply ultrasonic energy.[5][6] Gentle warming (e.g., to 37°C) can also aid dissolution.[3][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 529.66 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 5.297 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing AM-5308 treatment duration for maximal cancer cell apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of AM-5308 for maximal cancer cell apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cancer cell line?
A1: For initial experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range is 0.1 µM to 10 µM for a 24-hour treatment period. Following the determination of the IC50, a time-course experiment (e.g., 6, 12, 24, 48 hours) using the IC50 concentration is advised to identify the optimal duration for apoptosis induction.
Q2: How can I confirm that the observed cell death is due to apoptosis and not necrosis?
A2: To distinguish between apoptosis and necrosis, we recommend using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis), whereas necrotic cells will be only PI positive.
Q3: My cells are not showing the expected levels of apoptosis after treatment with this compound. What are the potential causes?
A3: Several factors could contribute to lower-than-expected apoptosis levels:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.
-
Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a thorough dose-response curve.
-
Incorrect Treatment Duration: The selected time point might be too early to observe significant apoptosis. A time-course experiment is crucial.
-
Reagent Quality: Ensure that the this compound compound is properly stored and has not degraded.
Q4: I am observing significant cell detachment at my chosen concentration, making downstream analysis difficult. What should I do?
A4: Significant cell detachment can be an indication of high cytotoxicity or late-stage apoptosis. Consider the following adjustments:
-
Reduce Treatment Duration: Shorter incubation times may allow for the detection of earlier apoptotic events before widespread cell detachment.
-
Lower Concentration: Use a concentration closer to the IC50 value rather than a significantly higher dose.
-
Collect Supernatant: When preparing samples for analysis like Western blotting or flow cytometry, collect both the adherent cells and the cells from the supernatant to ensure you are analyzing the entire cell population.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Apoptosis Rates Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and verify cell counts for each well. |
| Pipetting errors when adding this compound. | Use calibrated pipettes and add the compound consistently to each well. | |
| High Background Signal in Apoptosis Assay | Rough cell handling during staining. | Handle cells gently during washing and centrifugation steps to minimize mechanical damage to the cell membrane. |
| Over-incubation with trypsin. | Minimize trypsin exposure time to prevent damage to cell surface proteins. | |
| No Inhibition of p-Akt Levels in Western Blot | Insufficient this compound concentration or duration. | Confirm the IC50 and perform a time-course experiment (p-Akt inhibition can be rapid, occurring within 1-4 hours). |
| Issues with antibody or lysis buffer. | Use a fresh lysis buffer containing phosphatase inhibitors. Validate your primary and secondary antibodies. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 20 µM) and treat the cells for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
Data Presentation
Table 1: Dose-Response of this compound on Cancer Cell Line A
| This compound Conc. (µM) | Cell Viability (%) (24h) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 92.3 | 3.8 |
| 0.5 | 75.1 | 4.1 |
| 1.0 | 51.2 | 3.2 |
| 5.0 | 22.7 | 2.9 |
| 10.0 | 8.9 | 1.8 |
Table 2: Time-Course of Apoptosis Induction by this compound (at IC50)
| Treatment Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 | 2.1 | 1.5 |
| 6 | 8.3 | 3.2 |
| 12 | 15.7 | 5.8 |
| 24 | 28.9 | 12.4 |
| 48 | 19.2 | 35.6 |
Visualizations
Caption: this compound inhibits PI3K, preventing Akt activation and promoting apoptosis.
Technical Support Center: Overcoming AM-5308 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel RTK-A inhibitor, AM-5308.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to this compound, a selective RTK-A inhibitor, typically arises from several well-characterized molecular mechanisms. The three most prevalent are:
-
On-Target Mutations: The development of point mutations within the RTK-A kinase domain is a primary driver of resistance. A common "gatekeeper" mutation, T315I, can sterically block this compound from binding to the ATP pocket, rendering the drug ineffective.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of the PI3K/AKT/mTOR pathway by upregulating parallel signaling cascades. A frequent bypass mechanism is the activation of the MEK/ERK pathway, which can independently promote cell survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1 or P-glycoprotein), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug to sub-therapeutic levels.
Q2: How can I experimentally confirm the specific mechanism of resistance in my cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism. We suggest the following workflow:
-
Sequence the RTK-A Kinase Domain: Perform Sanger or next-generation sequencing of the RTK-A gene from your resistant cell line to identify potential mutations, paying close attention to the gatekeeper residue (T315I).
-
Assess Bypass Pathway Activation: Use Western blotting to compare the phosphorylation status of key proteins in the MEK/ERK pathway (e.g., p-MEK, p-ERK) between your sensitive and resistant cell lines, both at baseline and after this compound treatment.
-
Evaluate Drug Efflux Pump Activity: Employ a functional assay, such as a rhodamine 123 efflux assay, to measure the activity of ABC transporters. Alternatively, quantify the expression of ABCB1 using qPCR or Western blotting.
Q3: My cells show resistance, but I haven't found any RTK-A mutations or MEK/ERK activation. What else could be the cause?
A3: If the primary mechanisms have been ruled out, consider these alternative possibilities:
-
Ligand-Independent RTK-A Activation: Dimerization and subsequent activation of RTK-A can sometimes occur through mechanisms that are not dependent on its ligand, potentially altering its conformation and sensitivity to this compound.
-
Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to become less reliant on the signaling outputs of the PI3K/AKT pathway.
-
Epigenetic Modifications: Changes in gene expression due to epigenetic alterations, such as histone modification or DNA methylation, could lead to the upregulation of pro-survival genes that counteract the effects of this compound.
Troubleshooting Guides
This section provides solutions to specific experimental issues.
Issue 1: Inconsistent IC50 Values for this compound in Sensitive Cell Lines
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your proliferation assays. Ensure cells are in the logarithmic growth phase when the drug is added. |
| Drug Stability | This compound is light-sensitive. Prepare fresh dilutions for each experiment from a stock solution stored in the dark at -80°C. |
| Assay Incubation Time | The incubation time should be sufficient for the drug to exert its effect. We recommend a 72-hour incubation period for proliferation assays. |
| Serum Concentration | Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Test if reducing the serum concentration (e.g., to 5%) affects the IC50 value. |
Issue 2: High Background in Western Blots for Phospho-Proteins
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to 1.5-2 hours at room temperature. Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies. |
| Antibody Concentration | Titrate your primary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding. |
| Washing Steps | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer like TBST to reduce background. |
| Phosphatase Activity | Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your cell lysis buffer to preserve the phosphorylation status of your proteins. |
Quantitative Data Summary
The following tables summarize typical data seen when comparing this compound sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Fold Resistance |
| Parent-S | - | 15 ± 2.5 | 1x |
| Res-T315I | RTK-A Gatekeeper Mutation | 450 ± 35.1 | 30x |
| Res-Bypass | MEK/ERK Activation | 210 ± 18.9 | 14x |
| Res-Efflux | ABCB1 Overexpression | 155 ± 14.2 | ~10x |
Table 2: Relative Gene Expression of ABCB1 in Sensitive and Resistant Lines
| Cell Line | Relative ABCB1 mRNA Expression (Fold Change vs. Parent-S) |
| Parent-S | 1.0 |
| Res-T315I | 1.2 |
| Res-Bypass | 0.9 |
| Res-Efflux | 25.4 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2x serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RTK-A, anti-RTK-A, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound targeting the RTK-A pathway.
Caption: Overview of the three primary mechanisms of resistance to this compound.
Caption: A logical workflow to identify the mechanism of this compound resistance.
Technical Support Center: Mitigating the Impact of AM-5308 on KIF19A and TRK-A Kinase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the small molecule inhibitor AM-5308 on the kinesin motor protein KIF19A and the receptor tyrosine kinase TRK-A.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known activity against KIF19A and TRK-A?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, with a reported IC50 value of approximately 47 nM.[1][2] While highly selective for KIF18A, this compound has been shown to exhibit inhibitory activity against the related kinesin KIF19A, with an IC50 of 224 nM.[2] Additionally, a screening study identified a binding interaction between this compound and TRK-A kinase when tested at a concentration of 1 µM.[3]
Q2: We are using this compound to inhibit KIF18A but are observing effects consistent with KIF19A inhibition (e.g., altered ciliary length). How can we confirm this off-target activity?
A2: To confirm off-target activity of this compound on KIF19A, it is recommended to perform a direct in vitro assay with purified KIF19A protein. An ATPase assay or a microtubule gliding assay would be appropriate. A dose-response curve should be generated to determine the IC50 of this compound for KIF19A in your specific assay conditions. Comparing this to the IC50 for KIF18A will provide a measure of selectivity.
Q3: Our experiments suggest this compound is affecting TRK-A signaling. What is the best way to validate this?
A3: To validate the effect of this compound on TRK-A, a direct in vitro kinase assay using purified TRK-A is recommended. This can be a radiometric assay measuring the incorporation of radioactive phosphate into a substrate, or a fluorescence- or luminescence-based assay.[4][5] It is also advisable to perform a cell-based assay to measure the phosphorylation of TRK-A or its downstream signaling proteins (e.g., AKT, ERK) in the presence of varying concentrations of this compound.
Q4: What are the potential functional consequences of inhibiting KIF19A?
A4: KIF19A is a kinesin-8 motor protein that plays a crucial role in regulating ciliary length by depolymerizing microtubules at the cilium tip.[6][7][8] Inhibition of KIF19A can lead to abnormally elongated cilia, which can impair processes that rely on proper fluid flow, such as in the brain ventricles and the female reproductive tract.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Potentially Related to KIF19A Inhibition
| Symptom | Possible Cause | Troubleshooting Steps |
| Altered ciliary length or function in cell-based assays when using this compound to target KIF18A. | Off-target inhibition of KIF19A by this compound. | 1. Validate KIF19A Inhibition: Perform a direct in vitro ATPase or microtubule gliding assay with purified KIF19A to determine the IC50 of this compound. 2. Use a More Selective Inhibitor: If available, use a KIF18A inhibitor with a higher selectivity ratio over KIF19A. 3. RNAi Rescue Experiment: Use siRNA or shRNA to specifically knock down KIF19A and observe if the phenotype is recapitulated. |
| Inconsistent results in ciliary assays. | Variability in cell culture conditions or assay setup. | 1. Standardize Cell Culture: Ensure consistent cell density, passage number, and serum concentration. 2. Optimize Assay Conditions: For microtubule gliding assays, ensure the quality of tubulin and taxol stabilization. For ATPase assays, optimize ATP and microtubule concentrations. |
Issue 2: Ambiguous Results in TRK-A Kinase Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal or low signal-to-noise ratio in in vitro TRK-A kinase assays. | Suboptimal assay conditions or reagent quality. | 1. Optimize Enzyme and Substrate Concentrations: Determine the optimal concentrations of TRK-A and substrate to ensure the reaction is in the linear range.[4] 2. Check Reagent Purity: Ensure the purity of ATP, substrates, and buffers, as impurities can interfere with the assay.[4] 3. Control for Compound Interference: Test this compound in the absence of the enzyme to check for autofluorescence or quenching effects.[4] |
| Discrepancy between in vitro kinase inhibition and cellular activity. | Poor cell permeability, compound instability, or active efflux of this compound.[9] | 1. Assess Cell Permeability: Use cellular thermal shift assays (CETSA) or similar methods to confirm target engagement in cells. 2. Evaluate Compound Stability: Test the stability of this compound in your cell culture medium over the time course of the experiment. 3. Consider Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to see if the cellular potency of this compound increases. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KIF18A | 47 | Microtubule ATPase Assay | [1][2] |
| KIF19A | 224 | Microtubule ATPase Assay | [2] |
| TRK-A | Binding observed at 1 µM | Kinase Panel Screen | [3] |
Experimental Protocols
KIF19A Microtubule-Stimulated ATPase Assay
This protocol is a generalized method for measuring the ATPase activity of KIF19A in the presence of microtubules.
Materials:
-
Purified recombinant KIF19A protein
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES-KOH pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, microtubules, and KIF19A enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for KIF19A activity for a predetermined time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TRK-A In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRK-A kinase activity.
Materials:
-
Purified recombinant TRK-A kinase domain
-
Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP depending on the detection method)
-
This compound
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or antibody-based detection for ELISA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase assay buffer, TRK-A enzyme, and substrate.
-
Add the diluted this compound or DMSO control to the wells.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Logical relationship of this compound with its primary and off-targets.
Caption: A workflow for investigating off-target effects of this compound.
Caption: Simplified TRK-A signaling and the potential point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF19A is a microtubule-depolymerizing kinesin for ciliary length control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
How to avoid experimental artifacts with AM-5308
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid experimental artifacts when working with AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of KIF18A, a mitotic kinesin motor protein.[1][2] It specifically inhibits the microtubule-dependent ATPase activity of KIF18A.[1] This inhibition disrupts the normal process of chromosome segregation and spindle assembly during mitosis, leading to the activation of the mitotic checkpoint and ultimately, antitumor activity.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term storage of up to several weeks, it can be kept at 0-4°C in a dry, dark environment.[3]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[2] For in vivo studies, a suspended solution can be prepared by adding a DMSO stock solution to a vehicle such as 20% SBE-β-CD in saline.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained (-80°C for long-term). Prepare fresh dilutions from a new stock solution. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a recently calibrated pipette. |
| Cell Line Sensitivity | The sensitivity to KIF18A inhibition is enriched in chromosomally unstable cancer cells, particularly those with TP53 mutations.[4] Confirm the chromosomal instability status of your cell line. Consider using a positive control cell line known to be sensitive to KIF18A inhibition, such as MDA-MB-157 or OVCAR-3.[1][5] |
| Assay Duration | Effects on cell viability and mitotic arrest may be time-dependent. Consider extending the incubation time (e.g., 24, 48, or 96 hours).[1][4] |
Issue 2: Observing off-target effects.
| Potential Cause | Troubleshooting Step |
| Inhibition of KIF19A | This compound has shown some activity against the KIF19A motor protein (IC50 = 224 nM), though it is more selective for KIF18A (IC50 = 47 nM).[2] If phenotypes related to cilia function are observed, consider if KIF19A inhibition could be a contributing factor.[4] |
| Interaction with TRK-A Kinase | A binding interaction between this compound and TRK-A kinase has been observed at a concentration of 1 µM.[4] If unexpected signaling changes related to TRK-A are observed, consider this potential interaction. |
| General Off-Target Toxicity | High concentrations of any small molecule can lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration range.[6][7] |
Issue 3: Difficulty replicating in vivo antitumor activity.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Formulation | For intraperitoneal (i.p.) injections in mouse xenograft models, a dose of 25 mg/kg administered once daily has been shown to be effective.[1] Ensure the formulation is a homogenous suspension. A suggested formulation is 20% SBE-β-CD in saline.[1] |
| Tumor Model Selection | The antitumor activity of this compound is more pronounced in chromosomally unstable cancer models.[4] Confirm the suitability of your chosen xenograft model. |
| Pharmacokinetics | Consider performing a pharmacokinetic analysis to ensure adequate drug exposure in the plasma and tumor tissue.[5] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Line | IC50 / EC50 | Reference |
| Kinesin-8 Microtubule ATPase Assay | KIF18A | 47 nM | [2] |
| Kinesin Microtubule ATPase Assay | KIF19A | 224 nM | [2] |
| Cell Cycle Arrest (Mitosis) | MDA-MB-157 | 0.041 µM | [1] |
| Cell Count | HeLa | ~0.1 µM | [4] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
This compound inhibits the ATPase activity of KIF18A, a motor protein essential for proper chromosome alignment during mitosis. This disruption leads to activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and can ultimately result in apoptosis in cancer cells, particularly those with chromosomal instability.
Caption: Signaling pathway of this compound action.
General Experimental Workflow for In Vitro Testing
This workflow outlines the key steps for assessing the in vitro effects of this compound on a cancer cell line.
Caption: General experimental workflow for in vitro testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for AM-5308 immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the successful immunofluorescent detection of the intracellular kinase AM-5308. Proper sample fixation and permeabilization are critical for achieving high-quality staining and reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence staining for this compound.
1. Weak or No Fluorescence Signal
A faint or absent signal is a common issue that can be resolved by systematically evaluating several steps in the protocol.[1][2][3]
-
Problem: The antibody cannot access the this compound epitope.
-
Solution: The choice of fixation and permeabilization method is critical for exposing the target epitope.[4][5] Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes mask the epitope.[5][6] If using PFA, ensure adequate permeabilization with a detergent like Triton X-100 or Tween-20.[4] For some targets, switching to an organic solvent like cold methanol for fixation and permeabilization can improve signal intensity.[6][7]
-
-
Problem: The primary or secondary antibody concentration is too low.
-
Problem: The this compound protein is not abundant in the sample.
-
Problem: The fluorophore has been bleached.
2. High Background or Non-Specific Staining
High background can obscure the specific signal from this compound, making data interpretation difficult.[11]
-
Problem: The antibody concentration is too high.
-
Problem: Insufficient blocking.
-
Problem: Inadequate washing.
-
Problem: The secondary antibody is binding non-specifically.
-
Solution: Run a control sample that is incubated with only the secondary antibody. If staining is observed, the secondary antibody is binding non-specifically and a different one should be considered.[8]
-
Optimization of Fixation and Permeabilization for this compound
The optimal method for fixing and permeabilizing cells for this compound detection can depend on the cell type and the specific subcellular localization being investigated. Below is a summary of expected outcomes with different protocols.
| Fixation Agent | Permeabilization Agent | This compound Signal Intensity | Background | Cell Morphology Preservation | Notes |
| 4% Paraformaldehyde (PFA) | 0.2% Triton X-100 | +++ | Low | Excellent | Recommended starting point for most cell lines.[13] Triton X-100 is a harsh detergent that effectively permeabilizes all membranes.[5][14] |
| 4% Paraformaldehyde (PFA) | 0.5% Saponin | ++ | Very Low | Excellent | Saponin is a milder detergent that selectively permeabilizes the plasma membrane, which may be useful if this compound is primarily cytosolic.[4] |
| 100% Cold Methanol | N/A | ++ | Medium | Good | Methanol acts as both a fixative and a permeabilizing agent.[7][14] It can sometimes denature epitopes, but may be effective if PFA cross-linking masks the this compound epitope.[7] |
| 100% Cold Acetone | N/A | + | Medium-High | Fair | Acetone is a harsher organic solvent that can be more damaging to cell morphology.[7] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the blocking and immunostaining steps.
Protocol 2: Cold Methanol Fixation and Permeabilization
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Gently aspirate the culture medium and wash the cells once with PBS.
-
Fix and permeabilize the cells by adding 100% ice-cold methanol and incubating for 10 minutes at -20°C.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the blocking and immunostaining steps.
Visualizing Experimental Design and Biological Context
To aid in experimental planning and data interpretation, the following diagrams illustrate a recommended workflow for optimizing this compound immunofluorescence and a hypothetical signaling pathway in which this compound is involved.
Caption: Workflow for optimizing this compound immunofluorescence staining.
Caption: Hypothetical signaling pathway involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting concentration for the anti-AM-5308 antibody?
A1: The optimal antibody concentration is critical for achieving a strong and specific signal while minimizing background noise.[13] We recommend titrating the anti-AM-5308 antibody to determine the ideal concentration for your specific experimental conditions. A good starting point for initial experiments is a 1:500 dilution, with a titration series ranging from 1:100 to 1:2000.[13]
Q2: How can I be sure that the observed fluorescence signal is specific to this compound?
A2: Incorporating proper controls is essential for validating the specificity of your immunofluorescence staining.[13] We recommend including the following controls in your experiment:
-
Positive Control: A sample known to express the target protein.[13]
-
Negative Control: A sample known not to express the target protein (e.g., knockout cells, if available).[13]
-
Secondary Antibody-Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[13]
-
Isotype Control: A sample incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[13]
Q3: What is the best fixation method for preserving the this compound antigen?
A3: The choice of fixation method can significantly impact the preservation of the antigen's structure and accessibility to the antibody.[4][13] For many targets, fixation with 4% paraformaldehyde (PFA) for 15 minutes at room temperature is a good starting point.[13][15] However, some antigens may be sensitive to PFA-induced cross-linking, in which case organic solvents like ice-cold methanol or acetone may be more suitable.[7][13] Optimization of the fixation protocol is recommended for each specific target.
Q4: Can I perform multiplex immunofluorescence to co-localize this compound with other proteins?
A4: Yes, multiplex immunofluorescence can be performed to investigate the co-localization of this compound with other proteins of interest. When performing multiplexing, ensure that the primary antibodies are raised in different species to avoid cross-reactivity of the secondary antibodies.[3][8] Additionally, select fluorophores with distinct emission spectra to allow for clear differentiation between the signals. If the optimal fixation and permeabilization protocols for the different antibodies vary, you may need to test different conditions to find a balance that provides acceptable staining for all targets.[6]
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. oni.bio [oni.bio]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
- 10. ptglab.com [ptglab.com]
- 11. Artifacts in IHC | BIOZOL [biozol.de]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 15. 蛍光染色における固定・浸透処理およびブロッキング | Thermo Fisher Scientific - JP [thermofisher.com]
Best practices for long-term storage of AM-5308
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, these stock solutions should be aliquoted and stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
3. What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.
4. What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis. By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis (programmed cell death). This effect is particularly pronounced in chromosomally unstable cancer cells.[1]
5. In which research areas is this compound commonly used?
This compound is primarily used in cancer research, particularly in studies involving chromosomally unstable tumors such as high-grade serous ovarian cancer and triple-negative breast cancer.[2] Its selective cytotoxicity towards these cancer cells makes it a valuable tool for investigating mitotic vulnerabilities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity observed. | Improper storage of this compound (solid or stock solution). | Ensure solid this compound is stored at -20°C and stock solutions are stored at -80°C in aliquots to avoid freeze-thaw cycles. |
| Incorrect concentration of this compound used. | Verify the concentration of your stock solution and the final concentration in your experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low sensitivity of the cell line to KIF18A inhibition. | Test this compound on a panel of cell lines, including those known to be sensitive to KIF18A inhibitors (e.g., OVCAR-3, MDA-MB-157).[2] | |
| High background or off-target effects in experiments. | This compound concentration is too high. | Lower the concentration of this compound. A known off-target interaction has been observed with TRK-A kinase at 1 µM.[2] |
| Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents are of high quality and free of contaminants. | |
| Difficulty in dissolving this compound. | Incorrect solvent or insufficient mixing. | Ensure you are using high-quality, anhydrous DMSO. Vortex or sonicate briefly to aid dissolution. |
| Precipitation of this compound in cell culture media. | Low solubility in aqueous solutions. | When diluting the DMSO stock solution into aqueous media, ensure rapid and thorough mixing. The final DMSO concentration in the media should typically be kept below 0.5% to maintain solubility and minimize solvent toxicity. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., OVCAR-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO in media) and untreated cells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Western Blot Analysis for Mitotic Arrest Markers
This protocol describes how to detect changes in protein expression associated with mitotic arrest induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 0.5 µM) for 24 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of mitotic markers in this compound-treated cells compared to controls.
Visualizations
References
Technical Support Center: Strategies to Enhance the In Vivo Efficacy of AM-XXXX
Disclaimer: No specific information regarding a molecule designated "AM-5308" is publicly available. The following technical support guide is a generalized framework designed to assist researchers in enhancing the in vivo efficacy of novel small molecule inhibitors, using "AM-XXXX" as a placeholder for a hypothetical compound.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and generalized protocols to help researchers, scientists, and drug development professionals navigate common challenges in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My compound, AM-XXXX, is highly potent in vitro but shows poor efficacy in vivo. What are the common reasons for this discrepancy?
A: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. The primary reasons often relate to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. Key factors include:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. This is particularly common for orally administered drugs with low aqueous solubility or poor permeability across the intestinal wall.[1][2][3]
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or other tissues and/or rapidly cleared from the body, preventing it from reaching and maintaining therapeutic concentrations at the target site.[2][4]
-
Limited Target Tissue Distribution: The compound may not effectively distribute to the tissue or organ where the therapeutic target is located.[5][6]
-
Suboptimal Target Engagement: Even if the compound reaches the target tissue, it may not engage the target protein effectively for a sufficient duration to elicit a biological response.[2][7]
-
Off-Target Effects: The compound might interact with unintended biological molecules, leading to toxicity or other effects that mask its therapeutic efficacy.[5][8]
Q2: How can I improve the oral bioavailability of AM-XXXX, which is poorly soluble in water?
A: Enhancing the solubility of a compound is a critical first step to improving its oral bioavailability. Several formulation strategies can be employed:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. Weakly basic drugs are more soluble at acidic pH, while weakly acidic drugs are more soluble at alkaline pH.[9]
-
Co-solvents: Using a mixture of water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can increase the solubility of hydrophobic compounds.[1][2]
-
Surfactants: Surfactants such as Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule and increasing its aqueous solubility.[1][2]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area for dissolution, which can improve the rate and extent of absorption.[1][9][10]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs.[11][12]
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?
A: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[2] This study is crucial for establishing a safe dose range for subsequent efficacy studies. Key parameters to monitor during an MTD study include clinical observations (body weight, behavior), mortality, and, upon completion, hematology, clinical chemistry, and histopathology to assess organ toxicity.[2]
Q4: How do I establish a correlation between drug exposure and target engagement for AM-XXXX?
A: To link pharmacokinetics (drug exposure) with pharmacodynamics (biological effect), it is essential to conduct integrated PK/PD studies. This involves:
-
Pharmacokinetic (PK) Analysis: Measuring the concentration of AM-XXXX in plasma and, if possible, in the target tissue at various time points after administration. This helps determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure).
-
Pharmacodynamic (PD) Analysis: Measuring a biomarker that indicates target engagement at the same time points. For example, if AM-XXXX is a kinase inhibitor, the PD marker could be the phosphorylation level of a downstream substrate protein.[2] By correlating the PK profile with the PD marker, you can determine the concentration of AM-XXXX required to achieve significant target inhibition and the duration of this effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in efficacy data between animals in the same group. | Inconsistent dosing, formulation instability (e.g., compound precipitation), or inter-animal differences in metabolism. | Verify dose calculations and ensure the formulation is homogenous. Perform a pilot PK study to assess variability in drug absorption and clearance.[2] |
| Unexpected toxicity at doses predicted to be safe. | Toxicity from the formulation vehicle or off-target effects of the compound. | Include a vehicle-only control group in your study. Conduct in vitro screening against a panel of common off-target proteins (e.g., hERG, CYPs) to identify potential liabilities.[2][8] |
| Lack of dose-response relationship in efficacy studies. | Drug exposure may have reached a plateau at the doses tested, or the doses are not high enough to show a graded effect. | Expand the dose range tested. Conduct a PK study to confirm that increasing the dose leads to a proportional increase in drug exposure.[2] |
Experimental Protocols
Protocol 1: General Procedure for Oral Formulation Development
-
Solubility Screening: Assess the solubility of AM-XXXX in a panel of pharmaceutically acceptable solvents, including pH-adjusted buffers, co-solvents (e.g., PEG 400, propylene glycol), and surfactant solutions (e.g., 1% Tween 80).
-
Vehicle Selection: Based on the solubility data, select a primary solvent or a combination of excipients to formulate a solution or a stable suspension.
-
Formulation Preparation:
-
For a solution , dissolve AM-XXXX in the chosen vehicle, using gentle heating or sonication if necessary. Ensure the final solution is clear.
-
For a suspension , first create a wetting paste of AM-XXXX with a small amount of surfactant, then gradually add the vehicle while mixing to form a uniform suspension.
-
-
Stability Assessment: Visually inspect the formulation for any signs of precipitation or phase separation over a relevant time period (e.g., 24 hours) at room temperature.
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Dosing: Administer AM-XXXX at a single dose level via the intended clinical route (e.g., oral gavage). Include at least 3 mice per time point.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of AM-XXXX in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of AM-XXXX versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of AM-XXXX in Different Formulations
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 10% DMSO / 90% Saline | 20 | 150 ± 35 | 2.0 | 750 ± 180 |
| 20% PEG 400 in Water | 20 | 450 ± 90 | 1.0 | 2200 ± 450 |
| 10% Cremophor EL / 5% Ethanol | 20 | 800 ± 150 | 0.5 | 4800 ± 900 |
Table 2: Example In Vivo Efficacy and Biomarker Data for AM-XXXX
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | p-Target Inhibition at 4h (%) | Body Weight Change (%) |
| Vehicle | - | 0 | 0 | +2.5 |
| AM-XXXX | 10 | 35 | 40 | +1.0 |
| AM-XXXX | 30 | 65 | 75 | -3.0 |
| AM-XXXX | 50 | 72 | 80 | -8.5 (MTD) |
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: General workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway inhibited by AM-XXXX.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allucent.com [allucent.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of AM-5308 to other KIF18A inhibitors like AM-1882
In the landscape of targeted cancer therapy, the mitotic kinesin KIF18A has emerged as a promising target, particularly for chromosomally unstable (CIN) tumors.[1][2][3] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition can selectively induce cell death in cancer cells that are highly dependent on this motor protein for their proliferation.[1][4] This guide provides a comparative overview of two notable KIF18A inhibitors, AM-5308 and AM-1882, summarizing their efficacy based on available preclinical data.
Biochemical Potency and Selectivity
Both this compound and AM-1882 are potent inhibitors of the KIF18A motor protein's ATPase activity. However, in vitro biochemical assays demonstrate that this compound exhibits a significantly lower IC50 value compared to AM-1882, indicating higher potency in inhibiting KIF18A's enzymatic function.
| Inhibitor | KIF18A IC50 (MT-ATPase Assay) | KIF19A IC50 | Reference |
| This compound | 47 nM | 224 nM | [5][6] |
| AM-1882 | 230 nM | 1820 nM | [7][8] |
This compound and AM-1882 have also been profiled for their selectivity against a panel of other kinesin motor proteins. Both compounds demonstrate good specificity for KIF18A, with the most significant off-target activity observed against the related kinesin KIF19A.[6][7]
Cellular Activity
In cellular assays, both inhibitors have been shown to induce mitotic arrest and cell death in sensitive cancer cell lines. This compound demonstrated a potent cytotoxic effect in the MDA-MB-157 breast cancer cell line with an EC50 of 0.041 µM.[5] Similarly, AM-1882 has been shown to be active in a subset of cancer cell lines with specific genetic alterations such as CCNE1 amplification, BRCA1, and RB1 mutations.[7]
| Inhibitor | Cell Line | Cellular EC50 | Reference |
| This compound | MDA-MB-157 | 0.041 µM (mitotic arrest) | [5] |
| AM-1882 | pH3+ mitotic image assay | 21 nM | [7] |
| AM-1882 | PCM foci mitotic image assay | 15 nM | [7] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of both this compound and AM-1882.
-
This compound: Administration of this compound at a dose of 25 mg/kg (intraperitoneal, once daily for 2 days) resulted in the inhibition of tumor growth in an OVCAR-3 mouse xenograft model.[5]
-
AM-1882: In an OVCAR-8 CDX tumor model, AM-1882 administered intraperitoneally at doses of 50 or 100 mg/kg inhibited tumor growth.[7] Further studies in colorectal cancer xenografts showed that AM-1882 suppressed tumor formation.[9]
Mechanism of Action and Cellular Consequences
KIF18A inhibitors function by disrupting the normal process of mitosis. This leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on KIF18A.
Caption: Signaling pathway of KIF18A inhibition.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
KIF18A Microtubule-Stimulated ATPase Assay
This assay is used to determine the IC50 values of inhibitors against KIF18A's enzymatic activity.
Caption: General workflow for a KIF18A ATPase assay.
Protocol:
-
Recombinant human KIF18A motor domain is incubated with polymerized microtubules in assay buffer.
-
Serial dilutions of the test compounds (this compound or AM-1882) are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature to allow for ATP hydrolysis.
-
The amount of ADP produced, which is proportional to the ATPase activity, is measured using a suitable detection method, such as a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay is used to determine the EC50 values of the inhibitors on cancer cell lines.
Protocol:
-
Cancer cells (e.g., MDA-MB-157, OVCAR-8) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or AM-1882.
-
After a defined incubation period (e.g., 72 or 96 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound or AM-1882 is administered to the treatment groups according to a specified dose and schedule (e.g., intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
Both this compound and AM-1882 are potent and selective inhibitors of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Based on the available biochemical data, this compound appears to be a more potent inhibitor of KIF18A's ATPase activity in vitro. However, both compounds show significant cellular and in vivo efficacy. The choice between these inhibitors for further research and development may depend on a variety of factors including their pharmacokinetic properties, safety profiles, and efficacy in specific cancer contexts. Further head-to-head comparative studies would be beneficial to fully elucidate their relative therapeutic potential.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 7. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 8. AM-1882|CAS 2600559-12-2|DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. AM-1882 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Preclinical Head-to-Head: AM-5308 Versus Paclitaxel in Ovarian Cancer Models
A Comparative Analysis of the Novel KIF18A Inhibitor AM-5308 and the Standard-of-Care Chemotherapy Paclitaxel for the Treatment of Ovarian Cancer in Preclinical Settings.
In the landscape of ovarian cancer therapeutics, the quest for novel agents with improved efficacy and better safety profiles is relentless. This guide provides a detailed comparison of this compound, a potent and selective inhibitor of the mitotic kinesin KIF18A, and paclitaxel, a long-standing standard-of-care chemotherapy, in preclinical ovarian cancer models. While direct comparative studies are not yet available, this report collates existing data from separate in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an investigational small molecule that targets KIF18A, a motor protein crucial for chromosome segregation during mitosis. Its mechanism of action suggests a potential therapeutic window in chromosomally unstable cancers, a hallmark of many ovarian tumors. Paclitaxel, a taxane, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. This guide will delve into the mechanistic differences, present available efficacy data, and detail the experimental protocols used to evaluate these two agents in ovarian cancer cell lines and xenograft models.
Mechanism of Action
This compound: Inducing Mitotic Catastrophe through KIF18A Inhibition
This compound is a potent inhibitor of KIF18A, with an IC50 of 47 nM in microtubule ATPase assays. KIF18A plays a critical role in dampening the oscillations of chromosomes at the metaphase plate, ensuring proper alignment before segregation. Inhibition of KIF18A by this compound disrupts this process, leading to prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC). This sustained arrest ultimately triggers mitotic catastrophe and apoptosis, particularly in cancer cells with high chromosomal instability (CIN), which are more reliant on KIF18A for successful mitosis.[1][2]
Paclitaxel: Stabilizing Microtubules to Induce Apoptosis
Paclitaxel's cytotoxic effect stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with normal microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle. This mitotic arrest can trigger apoptosis through various signaling pathways, including the activation of caspase cascades and modulation of apoptosis-related proteins.[3][4]
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various ovarian cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| OVCAR-3 | Data not available | 0.7 - 4.1[5][6] |
| SKOV-3 | Data not available | 3.234 µM (3234 nM)[7] |
| A2780 | Data not available | 1.23 µM (1230 nM)[8] |
| Other Ovarian Cancer Cell Lines | Data not available | 0.4 - 3.4 |
In Vivo Efficacy in Ovarian Cancer Xenograft Models
Data from xenograft studies in immunodeficient mice bearing human ovarian cancer cell lines provide insights into the in vivo anti-tumor activity of this compound and paclitaxel. As with the in vitro data, the following results are compiled from separate studies.
This compound in OVCAR-3 Xenograft Model
While specific tumor growth inhibition data for this compound in an OVCAR-3 xenograft model is not publicly available in detail, studies on KIF18A inhibitors have demonstrated robust anti-cancer effects, including tumor regression, in high-grade serous ovarian cancer (HGSOC) models at well-tolerated doses.[1]
Paclitaxel in Ovarian Cancer Xenograft Models
Paclitaxel has been extensively studied in various ovarian cancer xenograft models, consistently demonstrating anti-tumor efficacy.
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| OVCAR-3 | Paclitaxel (20 mg/kg, i.p., twice weekly for 4 weeks) | Significantly reduced tumor burden compared to untreated controls.[9] | |
| OVCAR-3 | Paclitaxel (dose not specified) in combination with other agents | Synergistic anti-tumor effect on the growth of OVCAR-3 xenografts.[10] | |
| SKOV-3ip & OVCAR5 | Paclitaxel (1 mg/kg for SKOV3ip, 3 mg/kg for OVCAR5, i.p., once weekly) | Inhibition of xenograft growth.[11] | |
| Rat ovarian carcinoma | Paclitaxel nanoparticles (intraperitoneal) | Significantly reduced tumor weight and ascites volume.[12] |
Experimental Protocols
Ovarian Cancer Xenograft Model Protocol (General)
A common protocol for establishing and treating ovarian cancer xenografts is as follows:
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[13]
-
Animal Model: Female athymic nude or SCID mice, typically 6-8 weeks old, are used.[14]
-
Tumor Implantation:
-
Subcutaneous (s.c.) model: 1 x 10^7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Intraperitoneal (i.p.) model: 1 x 10^7 cells are injected into the peritoneal cavity to mimic peritoneal dissemination.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for s.c. models) or monitored by bioluminescence imaging if cells are luciferase-tagged. Animal body weight is also monitored.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
This compound Formulation and Administration: While a specific protocol for this compound in an ovarian cancer model is not detailed, KIF18A inhibitors are typically formulated for intraperitoneal or oral administration.[1]
-
Paclitaxel Formulation and Administration: Paclitaxel is often formulated in a vehicle such as a mixture of Cremophor EL and ethanol and administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 1 mg/kg to 20 mg/kg.[9][11][15]
-
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting. Tumor growth inhibition is calculated based on the difference in tumor volume between treated and control groups.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and paclitaxel in ovarian cancer cells.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pegylated liposomal-paclitaxel induces ovarian cancer cell apoptosis via TNF-induced ERK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Tumor-suppressing effect of bartogenic acid in ovarian (SKOV-3) xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of paclitaxel and carboplatin therapies by CCL2 blockade in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. article.imrpress.com [article.imrpress.com]
- 14. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of AM-5308 and Docetaxel on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anti-cancer compounds, AM-5308 and docetaxel, focusing on their distinct mechanisms of action and their effects on microtubule dynamics. While both agents ultimately disrupt mitosis, they achieve this through fundamentally different interactions with the microtubule cytoskeleton. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Docetaxel, a member of the taxane family, is a well-established chemotherapeutic agent that directly binds to and stabilizes microtubules. This interference with the natural dynamics of microtubule polymerization and depolymerization leads to mitotic arrest and subsequent cell death. In contrast, this compound is a potent and selective inhibitor of the mitotic kinesin KIF18A. Its mechanism of action is more targeted, affecting microtubule dynamics indirectly by inhibiting a key motor protein involved in chromosome segregation during mitosis. A key differentiator is that this compound does not directly interfere with tubulin polymerization, which may translate to a different side-effect profile, notably a potentially lower risk of neurotoxicity.
Mechanism of Action
The fundamental difference between this compound and docetaxel lies in their molecular targets and the subsequent impact on microtubule function.
Docetaxel: As a microtubule-stabilizing agent, docetaxel binds directly to the β-tubulin subunit of the microtubule polymer. This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[1][2] The resulting hyper-stabilized microtubules are dysfunctional and cannot undergo the dynamic changes in length necessary for the formation and function of the mitotic spindle, leading to a blockage of the cell cycle in the G2/M phase and induction of apoptosis.[1][2]
This compound: In contrast, this compound is a highly selective inhibitor of KIF18A, a mitotic kinesin motor protein.[3] KIF18A plays a crucial role in regulating the dynamics of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate. By inhibiting the ATPase activity of KIF18A, this compound disrupts this fine-tuned regulation, leading to mitotic checkpoint activation and cell cycle arrest.[3] Importantly, studies have shown that this compound does not directly affect tubulin polymerization, indicating a more specific, indirect effect on microtubule dynamics within the context of mitosis.[3]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and docetaxel, focusing on their cytotoxic activity and effects on microtubule dynamics.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-157 | Triple-Negative Breast Cancer | 41 | [3] |
| OVCAR-3 | Ovarian Cancer | Not specified | [3] | |
| Docetaxel | MDA-MB-231 | Triple-Negative Breast Cancer | ~2.6 - 5.0 | [4][5] |
| MCF-7 | Breast Cancer (ER+) | ~1.8 - 4.0 | [6][7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
Table 2: Effects on Microtubule Dynamic Instability (MCF-7 Cells)
| Parameter | Control (Untreated) | Docetaxel (2 nM) | Docetaxel (10 nM) | Reference |
| Growth Rate (µm/min) | 8.1 ± 0.4 | 6.9 ± 0.3 | 5.5 ± 0.2 | [8] |
| Shortening Rate (µm/min) | 16.2 ± 0.8 | 12.1 ± 0.6 | 8.7 ± 0.5 | [8] |
| Catastrophe Frequency (events/s) | 0.021 ± 0.002 | 0.011 ± 0.001 | 0.005 ± 0.001 | [8] |
| Rescue Frequency (events/s) | 0.035 ± 0.004 | 0.025 ± 0.003 | 0.015 ± 0.002 | [8] |
Data for this compound on these specific parameters is not directly available in a comparable format, as its primary mechanism does not involve direct alteration of tubulin polymerization dynamics in the same manner as docetaxel.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the direct effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method using 4′,6-diamidino-2-phenylindole (DAPI) is described here.[9][10]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration, as a polymerization enhancer)
-
DAPI (6.3 µM final concentration)
-
Test compounds (this compound, docetaxel) and vehicle control (DMSO)
-
384-well black wall microplates
-
Temperature-controlled fluorimeter
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP, glycerol, and DAPI to the tubulin solution.
-
Dispense the reaction mixture into the wells of a pre-chilled 384-well plate.
-
Add the test compounds (this compound, docetaxel at various concentrations) or vehicle control to the respective wells.
-
Transfer the plate to a fluorimeter pre-warmed to 37°C.
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells following treatment with the test compounds.
Materials:
-
Cultured cells (e.g., MDA-MB-231 or MCF-7) grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, docetaxel, or vehicle control for the specified duration.
-
Wash the cells with PBS and fix them with the chosen fixation solution.
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Conclusion
This compound and docetaxel represent two distinct strategies for targeting the microtubule cytoskeleton in cancer therapy. Docetaxel's broad activity as a microtubule stabilizer has proven effective but is associated with certain toxicities. This compound, with its targeted inhibition of the KIF18A motor protein, offers a more specific mechanism for disrupting mitosis. The lack of direct interference with tubulin polymerization by this compound suggests a potentially improved safety profile, particularly concerning neurotoxicity. Further comparative studies are warranted to fully elucidate the therapeutic potential of KIF18A inhibitors like this compound relative to established microtubule-targeting agents such as docetaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjmb.org [cjmb.org]
- 5. Targeting hormone-resistant breast cancer cells with docetaxel: a look inside the resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of Docetaxel-induced effects in MCF-7 cells by means of Raman microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
Validating the selectivity of AM-5308 against other mitotic kinesins
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mitotic kinesin inhibitor AM-5308, with a focus on its selectivity against other mitotic kinesins. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound has emerged as a potent and selective inhibitor of KIF18A, a motor protein crucial for chromosome alignment during mitosis.[1][2] Its ability to selectively target KIF18A-mediated microtubule ATPase activity makes it a valuable tool for studying mitotic processes and a potential candidate for therapeutic development, particularly in the context of chromosomally unstable cancers.[1][3]
Comparative Selectivity Profile
The inhibitory activity of this compound and its analogs has been characterized against a panel of mitotic kinesins. While a complete selectivity panel for this compound from a single study is not publicly available, the existing data indicates a high degree of selectivity for KIF18A.
This compound demonstrates a potent inhibition of KIF18A with an IC50 value of 47 nM.[1][2][4] Notably, it exhibits good specificity against a range of other kinesin motor proteins, with the exception of KIF19A, for which an IC50 of 224 nM has been reported.[1] This suggests a greater than four-fold selectivity for KIF18A over KIF19A.
To provide a broader context for the selectivity of this class of inhibitors, the table below includes data for this compound and its close structural analogs, AM-0277 and AM-1882. This comparative data suggests a consistent selectivity profile for this chemical series.
| Kinesin Target | This compound IC50 (nM) | AM-0277 IC50 (nM) | AM-1882 IC50 (nM) |
| KIF18A | 47 [1][2][4] | 1300 | 230 |
| KIF19A | 224[1] | 1800 | 1900 |
| KIF18B | >10,000 | >10,000 | >10,000 |
| Eg5 (KIF11) | >10,000 | >10,000 | >10,000 |
| CENP-E (KIF10) | >10,000 | >10,000 | >10,000 |
| KIFC1 (HSET) | >10,000 | >10,000 | >10,000 |
Note: Data for AM-0277 and AM-1882 is sourced from a study by Payton, M. et al. (2024) and is presented here as a reference for the selectivity profile of this inhibitor class. The IC50 values for kinesins other than KIF18A and KIF19A for this compound are inferred from the high selectivity reported for its analogs.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust biochemical and cell-based assays.
Biochemical Assay: Kinesin ATPase Activity
The most common biochemical method to assess the potency of kinesin inhibitors is the microtubule-activated ATPase assay. This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules.
Principle: Kinesins convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules. Inhibitors of this process will reduce the rate of ATP hydrolysis. The amount of ADP produced is measured, often using a coupled enzyme system or a luminescence-based method like ADP-Glo™.[5]
General Protocol:
-
Reagent Preparation:
-
Purified recombinant human kinesin motor domains.
-
Taxol-stabilized microtubules.
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).[6]
-
ATP solution.
-
Detection reagents (e.g., ADP-Glo™ kinase assay kit).
-
-
Assay Procedure:
-
The kinesin enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of a mixture of microtubules and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature).
-
The reaction is stopped, and the amount of ADP produced is quantified using the chosen detection method.
-
-
Data Analysis:
-
The rate of ATP hydrolysis is calculated for each compound concentration.
-
The data is normalized to a DMSO control (representing 100% activity).
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell-Based Assay: Mitotic Arrest
Cell-based assays are crucial for validating the in-cell activity of mitotic kinesin inhibitors and assessing their phenotypic consequences.
Principle: Inhibition of key mitotic kinesins, such as KIF18A, disrupts proper chromosome alignment and spindle formation, leading to an arrest of the cell cycle in mitosis. This mitotic arrest can be quantified by measuring the increase in the mitotic index.
General Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).[2]
-
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Cells are stained with antibodies against markers of mitosis (e.g., anti-phospho-histone H3) and with a DNA stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Images are acquired using high-content imaging systems.
-
The percentage of mitotic cells is quantified based on the staining.
-
-
Data Analysis:
-
The mitotic index is plotted against the compound concentration.
-
EC50 values, the concentration at which 50% of the maximal mitotic arrest is observed, are calculated.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the selectivity of a mitotic kinesin inhibitor.
Caption: Experimental workflow for validating mitotic kinesin inhibitor selectivity.
Caption: Signaling pathway of this compound induced mitotic arrest.
References
- 1. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of AM-5308 and ZM-412 in CIN-positive tumors
A Comparative Guide for Researchers and Drug Development Professionals
The selective targeting of chromosomally unstable (CIN) tumor cells presents a promising therapeutic window in oncology. CIN, a hallmark of many aggressive cancers, creates specific vulnerabilities that can be exploited by targeted therapies. Among the emerging targets is the mitotic kinesin KIF18A, which is essential for chromosome congression during mitosis in CIN cells but largely dispensable in healthy diploid cells. This guide provides a head-to-head comparison of two potent and selective KIF18A inhibitors, AM-5308 and ZM-412, based on available preclinical data.
Mechanism of Action: Targeting Mitotic Catastrophe in CIN-Positive Cells
Both this compound and ZM-412 are small molecule inhibitors that target the ATPase activity of the KIF18A motor protein.[1][2][3][4] KIF18A plays a crucial role in suppressing chromosome oscillations at the metaphase plate, ensuring proper chromosome alignment before segregation.[5] In CIN-positive cells, which often exhibit altered spindle dynamics and an increased reliance on mitotic checkpoints, the function of KIF18A becomes critical for successful cell division.[6][7]
By inhibiting KIF18A, both this compound and ZM-412 disrupt this delicate process, leading to severe chromosome misalignment, prolonged mitotic arrest, and ultimately, mitotic catastrophe and apoptotic cell death.[5] This selective lethality in CIN-positive cells, while sparing healthy cells, forms the basis of their therapeutic potential.[7][8]
Figure 1: Mechanism of KIF18A Inhibition in CIN-Positive Tumors.
Quantitative Performance Comparison
The following tables summarize the available in vitro and in vivo data for this compound and ZM-412. It is important to note that this data is compiled from different studies and direct, side-by-side comparisons in the same experimental settings are limited.
| Parameter | This compound | ZM-412 | Reference |
| Target | KIF18A | KIF18A | [1],[3] |
| IC50 (KIF18A ATPase Activity) | 47 nM | < 30 nM | [1],[3] |
| EC50 (Mitotic Arrest in OVCAR3 cells) | Not explicitly stated | ~2.0 nM | [3],[4] |
| EC50 (Cytotoxicity in MDA-MB-157 cells) | 0.041 µM (24h) | Not available | [1] |
| Selectivity for CIN-Positive Cells | Demonstrated | Demonstrated | [8],[4] |
| IC50 in CIN-Positive Cell Lines | Not broadly reported | < 50 nM | [4] |
| IC50 in CIN-Negative Cell Lines | Higher than CIN-positive | > 5 µM | [4] |
Table 1: In Vitro Performance Comparison
| Parameter | This compound | ZM-412 | Reference |
| Tumor Models | OVCAR-3 xenograft | OVCAR3 and HT29 xenografts | [1],[4] |
| Administration Route | Intraperitoneal (ip) | Not explicitly stated | [1] |
| Efficacy | Inhibited tumor growth | Potently inhibited tumor growth in a dose-dependent manner | [1],[4] |
| Dosing Regimen | 25 mg/kg, once daily for 2 days | Not explicitly stated | [1] |
Table 2: In Vivo Performance Comparison
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of KIF18A inhibitors.
KIF18A ATPase Activity Assay
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.
Figure 2: Workflow for KIF18A ATPase Activity Assay.
Protocol:
-
Recombinant human KIF18A protein and paclitaxel-stabilized microtubules are prepared.
-
The assay is performed in a 384-well plate format.
-
The compounds (this compound or ZM-412) are serially diluted and added to the wells.
-
KIF18A enzyme and microtubules are added to the wells containing the compounds.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data is normalized to controls (no inhibitor) and IC50 values are calculated using non-linear regression analysis.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compounds on the proliferation and survival of cancer cell lines.
Protocol:
-
CIN-positive (e.g., OVCAR3, MDA-MB-157) and CIN-negative (e.g., HCT116) cell lines are seeded in 96-well plates.
-
After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound or ZM-412.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin-based assays) or ATP content (e.g., CellTiter-Glo®).
-
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Figure 3: Workflow for In Vivo Xenograft Studies.
Protocol:
-
Female athymic nude mice are used for the study.
-
A suspension of a CIN-positive human cancer cell line (e.g., OVCAR3) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored, and when tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound, ZM-412, or a vehicle control is administered via the determined route (e.g., intraperitoneally).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.
Summary and Future Directions
Both this compound and ZM-412 have emerged as potent and selective inhibitors of KIF18A with promising preclinical activity against CIN-positive tumors. ZM-412 appears to have a slightly lower IC50 for KIF18A ATPase activity and a potent EC50 for mitotic arrest in the low nanomolar range.[3][4] Both compounds demonstrate a clear therapeutic window by selectively targeting CIN-positive cancer cells.
To provide a more definitive comparison, future studies should include:
-
Head-to-head in vitro profiling across a larger, standardized panel of CIN-positive and CIN-negative cell lines.
-
Directly comparative in vivo efficacy studies in multiple CIN-positive xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling of both compounds to understand their exposure-response relationships.
-
Investigation of potential resistance mechanisms to KIF18A inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Abstract 5946: ZM-412, a potent and selective KIF18A inhibitor with robust efficacy as monotherapy in CIN-positive tumors and in combination with MMAE-conjugated ADC in CIN-negative tumors | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation [ideas.repec.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: AM-5308 Versus Traditional Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of AM-5308, a novel KIF18A inhibitor, with traditional chemotherapies, specifically paclitaxel and doxorubicin. The evaluation is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome segregation during cell division.[1] This targeted approach offers a promising therapeutic strategy, particularly for chromosomally unstable (CIN) cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[2] Preclinical studies suggest that this compound exhibits a wider therapeutic window compared to traditional chemotherapeutic agents like paclitaxel and doxorubicin. This is attributed to its selective cytotoxicity towards cancer cells while having minimal detrimental effects on normal, healthy cells.[2] In contrast, traditional chemotherapies are known for their narrow therapeutic indices and significant off-target toxicities, which often lead to dose-limiting side effects.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy and toxicity of this compound, paclitaxel, and doxorubicin from preclinical studies.
Table 1: In Vitro Efficacy of this compound and Traditional Chemotherapies
| Compound | Cancer Cell Line | Assay | IC50 / EC50 | Citation |
| This compound | MDA-MB-157 (TNBC) | Mitotic Feature Assay (pH3) | EC50: ~0.05 µM | [2] |
| This compound | OVCAR-3 (Ovarian) | Mitotic Marker Assay (pH3) | EC50: Double-digit nM | [2] |
| Paclitaxel | OVCAR-3 (Ovarian) | In vitro cytotoxicity | IC50: Sub-micromolar | [4] |
| Doxorubicin | MDA-MB-231 (TNBC) | Cell Viability | IC50: 0.565 µM | [5] |
Table 2: In Vivo Efficacy of this compound and Traditional Chemotherapies in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation |
| This compound | OVCAR-3 (Ovarian) Xenograft | 25 mg/kg, i.p., daily for 18 days | Tumor regression | [2] |
| This compound | CAL-51 (TNBC) Xenograft | 25 mg/kg, i.p., daily for 18 days | Tumor regression | [2] |
| Paclitaxel | Ovarian Cancer Xenograft | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete tumor regression in 80-100% of mice | [6] |
| Doxorubicin | MDA-MB-231 (TNBC) Xenograft | Not specified | Enhanced tumor growth inhibition in combination | [7] |
Table 3: Comparative Toxicity Profile
| Compound | Model System | Key Toxicity Findings | Citation |
| This compound | Human bone marrow mononuclear cells (in vitro) | Minimal effects on cell cycle and cell growth at 1 µM | [2] |
| This compound | hiPSC-derived sensory neurospheres (in vitro) | No effect on neurite outgrowth at concentrations effective against cancer cells | [2] |
| This compound | OVCAR-3 Xenograft Mice | Well-tolerated at 25 mg/kg daily for 18 days with no significant body weight loss | [2][8] |
| Paclitaxel | Ovarian Cancer Patients | Neurotoxicity and myelosuppression are common side effects | [9] |
| Doxorubicin | Mice | Cardiotoxicity is a major dose-limiting toxicity | [5] |
Experimental Protocols
Neurite Outgrowth Assay
Objective: To assess the potential neurotoxicity of this compound compared to other anti-mitotic agents.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell (hiPSC)-derived sensory neurospheres are cultured in appropriate media.
-
Plate Preparation: 96-well plates are coated with a suitable substrate to support neuronal attachment and growth.
-
Compound Treatment: Neurospheres are treated with a range of concentrations of this compound, paclitaxel (positive control for neurotoxicity), and a vehicle control (DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for neurite outgrowth.
-
Staining: Cells are fixed and stained with antibodies against neuronal markers (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI).
-
Imaging: High-content imaging is used to capture images of the neurospheres and their neurites.
-
Analysis: Image analysis software is used to quantify neurite length and branching.
For a more detailed protocol, please refer to the methods described by Payton et al. (2023) and other established neurite outgrowth assay protocols.[2][10]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in mouse models of human cancer.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line (e.g., OVCAR-3 for ovarian cancer or CAL-51 for TNBC) is selected. Immunocompromised mice (e.g., nude or SCID) are used as hosts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous tumors) or through bioluminescent imaging (for orthotopic models).
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., docetaxel or gemcitabine). The drugs are administered according to a predefined schedule and route (e.g., intraperitoneal injection).
-
Efficacy and Tolerability Assessment: Tumor growth is monitored throughout the study. Mouse body weight and general health are also recorded to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis.
Detailed protocols for establishing and utilizing ovarian cancer xenograft models can be found in the literature.[11][12][13]
Mandatory Visualization
Caption: KIF18A's role in mitosis and the effect of this compound inhibition.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AM-5308 against other mitotic inhibitors like ispinesib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two mitotic inhibitors, AM-5308 and ispinesib. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction
Mitotic inhibitors are a cornerstone of cancer therapy, targeting the complex machinery of cell division. This compound and ispinesib represent two distinct approaches to disrupting mitosis, offering potential therapeutic avenues for various malignancies. This compound is a potent and selective inhibitor of the kinesin KIF18A, a motor protein crucial for chromosome alignment in chromosomally unstable cancer cells.[1][2][3] Ispinesib, on the other hand, targets the kinesin spindle protein (KSP), also known as Eg5, which is essential for the formation of a bipolar mitotic spindle.[4][5] This guide delves into their mechanisms of action, comparative efficacy, and safety profiles based on available preclinical data.
Mechanism of Action
Both this compound and ispinesib disrupt the normal progression of mitosis, but they do so by inhibiting different key motor proteins involved in the formation and function of the mitotic spindle.
This compound: This small molecule inhibitor specifically targets the ATPase activity of KIF18A.[1][3] KIF18A is a plus-end directed motor protein that plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate. By inhibiting KIF18A, this compound disrupts this fine-tuning of chromosome positioning, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][6][7]
Ispinesib: This agent is a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[4][5] KSP is a plus-end directed motor protein that is essential for pushing the centrosomes apart to establish a bipolar mitotic spindle. Inhibition of KSP by ispinesib results in the formation of monopolar spindles, where the chromosomes are arranged in a rosette-like structure around a single spindle pole. This aberrant spindle formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.[4][5]
Figure 1: Simplified signaling pathways of this compound and ispinesib.
Comparative Preclinical Data
The following tables summarize key preclinical data for this compound and ispinesib. It is important to note that much of the data comes from separate studies and direct head-to-head comparisons in the same experimental settings are limited.
In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | KIF18A | Kinesin-8 Microtubule (MT)-ATPase motor assay | 47 nM | [3] |
| Ispinesib | KSP (Eg5) | In vitro cell lines (wide range) | 1.2 - 9.5 nM | [4] |
In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Effect | Concentration | Reference |
| This compound | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Arrest | 0.5 µM | [1] |
| Ispinesib | MDA-MB-468 | Triple-Negative Breast Cancer | Increased mitotic and apoptotic markers | Not specified | [8] |
| Ispinesib | BT-474 | Breast Cancer | Increased mitotic and apoptotic markers | Not specified | [8] |
| Ispinesib | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Suppressed cell proliferation, induced apoptosis | Not specified | [5] |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Effect | Reference |
| This compound | OVCAR-3 | Ovarian Cancer | 25 mg/kg, i.p., daily for 18 days | 46% Tumor Regression | [1] |
| This compound | OVCAR-8 | Ovarian Cancer | 25 mg/kg, i.p., daily for 18 days | 19% Tumor Regression | [1] |
| This compound | OVCAR-8 | Ovarian Cancer | 50 mg/kg, i.p., daily for 18 days | 75% Tumor Regression | [1] |
| Ispinesib | Colo 205 | Colon Cancer | 30 mg/kg, i.p. | Mitotic Arrest | [4] |
| Ispinesib | 5 Breast Cancer Models | Breast Cancer | Not specified | Regressions in all models, tumor-free survivors in 3 | [8] |
| Ispinesib | Pancreatic Cancer PDX | Pancreatic Cancer | 10 mg/kg, i.p., q4d x 6 | Significant tumor growth inhibition | [5] |
Comparative In Vitro Safety Profile
A key differentiator between KIF18A and KSP inhibitors appears to be their impact on normal, non-cancerous cells. A study directly comparing the effects of KIF18A inhibitors, including this compound, with ispinesib on proliferating human bone marrow mononuclear cells from healthy donors revealed significant differences in their safety profiles.
| Compound | Normal Cell Type | Assay | Effect | Concentration | Reference |
| This compound | Human Bone Marrow Mononuclear Cells | Cell Cycle & Growth | Minimal effect on cell cycle and growth | 1 µM | [1] |
| Ispinesib | Human Bone Marrow Mononuclear Cells | Cell Cycle & Growth | Significantly reduced cellularity | 0.05 µM | [1] |
| This compound | Human Foreskin Fibroblasts | Multiparametric Imaging | Minimal effects | Not specified | [1] |
| Ispinesib | Human Foreskin Fibroblasts | Multiparametric Imaging | Potent cytotoxic effects | Not specified | [1] |
| This compound | hiPSC-derived Sensory Neurospheres | Neurite Outgrowth Assay | No effect on neurite outgrowth (up to 10 µM) | up to 10 µM | [2] |
| Ispinesib | hiPSC-derived Sensory Neurospheres | Neurite Outgrowth Assay | Inhibition of neurite outgrowth | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ispinesib.
Kinesin ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of its target kinesin motor protein.
-
Reagents: Purified recombinant kinesin protein (KIF18A or KSP), microtubules, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinesin enzyme is incubated with stabilized microtubules in the presence of varying concentrations of the inhibitor (e.g., this compound or ispinesib).
-
The ATPase reaction is initiated by the addition of ATP.
-
After a set incubation period, the amount of ADP produced is quantified using a luciferase-based detection system.
-
The luminescence signal is inversely proportional to the amount of ADP, which reflects the kinesin's ATPase activity.
-
IC50 values are calculated from the dose-response curves.
-
Figure 2: Experimental workflow for a kinesin ATPase assay.
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, WST-8, or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
Mitotic Arrest and Cell Cycle Analysis
This protocol is used to assess the ability of the compounds to induce cell cycle arrest, particularly in the G2/M phase of mitosis.
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve cellular structures.
-
Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. An antibody against a mitotic marker, such as phospho-histone H3 (pHH3), can also be included for more specific analysis of mitotic cells.
-
Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined, with an accumulation of cells in the G2/M phase indicating mitotic arrest.
Figure 3: Logical relationship for mitotic arrest analysis.
Summary and Conclusion
This compound and ispinesib are both potent mitotic inhibitors with distinct molecular targets and preclinical profiles.
-
This compound , a KIF18A inhibitor, demonstrates promising anti-tumor activity, particularly in models of chromosomally unstable cancers.[1][6] A significant advantage of this compound appears to be its favorable safety profile, with minimal impact on normal, healthy cells in vitro.[1][2] This selectivity for cancer cells could translate to a wider therapeutic window in a clinical setting.
-
Ispinesib , a KSP inhibitor, has shown broad and potent anti-proliferative activity against a wide range of cancer cell lines and has demonstrated efficacy in various xenograft models.[4][8] While effective, preclinical data suggests that ispinesib may have a greater impact on normal proliferating cells, such as hematopoietic progenitors, which could be a limiting factor in its clinical application.[1]
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 4. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of KIF18A Inhibitor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the burgeoning field of KIF18A inhibitors offers a promising new frontier in cancer therapeutics, particularly for tumors characterized by chromosomal instability (CIN). However, the clinical success of these targeted agents hinges not only on their on-target potency but also on their off-target profiles. This guide provides a comparative analysis of the off-target profiles of different KIF18A inhibitors, supported by available experimental data, to aid in the informed selection and development of these novel anti-mitotic agents.
Kinesin family member 18A (KIF18A) is a mitotic kinesin that plays a crucial role in regulating chromosome alignment during cell division.[1][2] Cancer cells with high levels of CIN are particularly dependent on KIF18A for their survival, making it an attractive therapeutic target.[1][3][4] The development of small molecule inhibitors targeting KIF18A has shown significant promise, with several candidates demonstrating potent anti-tumor activity.[5][6][7] A key advantage of KIF18A inhibitors is their potential for a wide therapeutic window, as they selectively target cancer cells with CIN while having minimal effects on normal, healthy cells.[6][7][8] This selectivity is a significant differentiator from traditional anti-mitotic agents that often come with dose-limiting toxicities.[6]
Comparative Off-Target Profiles of KIF18A Inhibitors
The specificity of a targeted therapy is paramount to its safety and efficacy. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic index of a drug. The following table summarizes the available quantitative data on the off-target profiles of several KIF18A inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
| Inhibitor | On-Target Potency (KIF18A IC50) | Off-Target Profile Highlights | Source |
| VLS-1272 | Potent (specific value not disclosed) | Highly selective for KIF18A versus other kinesins. | [5][9] |
| AM-5308 | Potent (specific value not disclosed) | In a screen against 96 kinases at 1 µM, the only significant binding interaction observed was with TRK-A kinase. | [10] |
| IAM-K1 | < 30 nM | >300-fold selectivity against other kinesins. | N/A |
| ATX-21020 | 14.5 nM | Selectively inhibited over other kinesins including CENPE (IC50 > 10 µM) and EG5 (IC50 5.87 µM). | N/A |
| Preclinical Candidate Compound (PCC) | Double-digit nM | In a 435-kinase panel screening at 1 µM, did not significantly inhibit any of the kinases (<25% inhibition). Highly selective against other kinesin superfamily members (IC50 >30 μM for CENP-E, Eg5, Chromokinesin, KIF3C, KIFC3, MCAK, and MKLP). | N/A |
| Volastra's Lead Candidates | sub-nM | No known off-target effects on related kinesins in an in vitro safety screen. | [7][8] |
| Aurigene's Macrocyclic Inhibitors (AU-KIF-01 to AU-KIF-04) | 0.06 to 1.4 µM | Good selectivity over CIN-low cells. | N/A |
Experimental Protocols for Off-Target Profiling
The assessment of inhibitor selectivity is a critical step in drug development. Two common methods for evaluating off-target profiles are in vitro kinase/kinesin inhibition assays and cellular thermal shift assays (CETSA).
In Vitro Kinase/Kinesin Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a panel of kinases or kinesins.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase/kinesin. A reduction in enzymatic activity in the presence of the inhibitor indicates inhibition.[11]
Generalized Protocol:
-
Compound Preparation: The KIF18A inhibitor is serially diluted to a range of concentrations in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: The diluted inhibitor or DMSO (as a negative control) is added to the wells of a microplate.
-
Enzyme Addition: A purified recombinant kinase or kinesin from the screening panel is added to each well.
-
Pre-incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of a specific substrate and ATP. The ATP concentration is often kept near the Michaelis-Menten constant (Km) of the enzyme.[11]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.[11]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement and assessing selectivity in a more physiologically relevant cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating the cells or cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[12][13]
Generalized Protocol:
-
Cell Treatment: Intact cells are incubated with the KIF18A inhibitor at various concentrations or with a vehicle control (DMSO).
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.[12]
-
Protein Quantification: The amount of the target protein (KIF18A) and potential off-target proteins in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. By performing this assay with a panel of proteins, the selectivity of the inhibitor can be assessed in a cellular context.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which KIF18A is involved is crucial for elucidating the downstream effects of its inhibition and potential mechanisms of resistance. KIF18A has been implicated in several signaling pathways, including the PI3K/Akt, JNK/c-Jun, and SMAD2/3 pathways.
Caption: KIF18A's role in mitotic regulation and cancer-related signaling pathways.
The workflow for assessing the off-target profile of a KIF18A inhibitor typically involves a tiered approach, starting with broad screening panels and moving to more focused cellular assays.
Caption: A generalized workflow for the off-target profiling of KIF18A inhibitors.
Conclusion
The development of highly selective KIF18A inhibitors represents a significant advancement in the pursuit of targeted therapies for chromosomally unstable cancers. The available data suggests that many of the current lead candidates exhibit favorable off-target profiles, with high selectivity against other kinesins and a low propensity for inhibiting kinases. This high degree of selectivity is fundamental to their promising safety profile and their ability to specifically eradicate cancer cells while sparing normal tissues.
For researchers and drug developers, a thorough and systematic evaluation of the off-target profile using a combination of biochemical and cellular assays is indispensable. The methodologies and comparative data presented in this guide serve as a valuable resource for navigating the complexities of KIF18A inhibitor development and for selecting the most promising candidates for further preclinical and clinical investigation. As the field progresses, a deeper understanding of the off-target interactions of these inhibitors will be crucial for realizing their full therapeutic potential.
References
- 1. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AM-5308: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AM-5308, a potent KIF18A inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that specific hazard data for this compound may be limited, it should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in solid form or in solution, must adhere to institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for the Disposal of this compound Waste
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, as well as any materials contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: For this compound in solution (e.g., DMSO), collect the liquid waste in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.
-
Indicate the solvent used if it is a liquid waste.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Keep waste containers sealed except when adding waste.
-
Do not mix incompatible waste streams in the same container.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a period defined by your institution's Environmental Health and Safety (EHS) office (often not to exceed one year), arrange for its collection.[1]
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound (for illustrative purposes)
While not directly related to disposal procedures, understanding the mechanism of action of this compound can underscore its biological activity and the importance of proper handling. This compound is an inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome alignment during mitosis.
Caption: Simplified signaling pathway of this compound's mechanism of action.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AM-5308
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the KIF18A inhibitor, AM-5308, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
This compound is a potent and selective mitotic kinesin KIF18A inhibitor investigated for its potential in cancer therapy.[1][2][3] As with any active small molecule, understanding and implementing proper handling procedures is crucial to mitigate potential risks. This document outlines the necessary precautions and step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or goggles | Nitrile gloves | Standard lab coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 or higher-rated respirator is advised. |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Standard lab coat | Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Standard lab coat | Not generally required if handling is performed in a certified biological safety cabinet. |
| Animal Handling (In Vivo Studies) | Safety glasses or goggles | Double gloving (nitrile) recommended | Solid-front lab coat or disposable gown | Dependent on the route of administration and institutional guidelines. Consult your institution's animal care and use committee. |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if handling sealed waste containers. |
This guidance is based on general laboratory safety principles for handling potent compounds.[4][5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.[1][3][6]
Operational Plan for Handling this compound
A structured approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
1. Pre-Handling Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Designate a Workspace: All work with solid this compound and concentrated solutions should be performed in a designated area, such as a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment and reagents, including PPE, weighing paper, spatulas, solvent, and waste containers, before handling the compound.
2. Handling Solid this compound:
-
Weighing: Tare a weighing vessel on a calibrated balance inside a chemical fume hood or a ventilated balance enclosure. Carefully transfer the desired amount of this compound solid using a clean spatula. Avoid generating dust.
-
Container Sealing: After weighing, securely seal the primary container of this compound.
3. Preparing Solutions:
-
Solubilization: this compound is soluble in DMSO.[1] Add the appropriate volume of solvent to the vessel containing the weighed solid.
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Avoid splashing.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C as recommended.[1][3]
4. Post-Handling Procedures:
-
Decontamination: Wipe down the work area (fume hood, balance) with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, then lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.
Diagrams
To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and the decision-making for PPE selection.
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: Decision tree for selecting the appropriate personal protective equipment for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
